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  • Product: 2-(4-Bromophenoxy)ethyl methanesulfonate
  • CAS: 945999-94-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-(4-Bromophenoxy)ethyl Methanesulfonate: A Technical Guide for Drug Development

Executive Summary & Mechanistic Overview In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient assembly of complex active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient assembly of complex active pharmaceutical ingredients (APIs). 2-(4-Bromophenoxy)ethyl methanesulfonate (CAS: 945999-94-0)[1] stands out as a highly versatile intermediate. It features two orthogonal reactive sites: a robust bromoaryl moiety primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), and a highly reactive methanesulfonate (mesylate) leaving group designed for facile nucleophilic aliphatic substitution.

This compound is frequently utilized in the drug discovery pipeline, notably in the synthesis of antimalarial agents[2] and advanced kinase inhibitors. Mechanistically, the synthesis of this mesylate relies on the nucleophilic attack of 2-(4-bromophenoxy)ethanol on methanesulfonyl chloride (MsCl). The reaction is strictly governed by kinetic control to prevent competitive side reactions, utilizing a tertiary amine base to simultaneously catalyze the reaction via a sulfene intermediate and scavenge the resulting hydrochloric acid.

Synthesis A 2-(4-Bromophenoxy)ethanol + Methanesulfonyl Chloride B Nucleophilic Attack (TEA catalyst) A->B DCM, 0 °C C 2-(4-Bromophenoxy)ethyl methanesulfonate B->C - TEA·HCl

Synthesis mechanism of 2-(4-Bromophenoxy)ethyl methanesulfonate via mesylation.

Experimental Methodology: Self-Validating Synthesis Protocol

As a Senior Application Scientist, I emphasize that chemical synthesis is not merely a sequence of steps, but a system of causal relationships. The following protocol is designed as a self-validating workflow, ensuring that thermodynamic and kinetic variables are tightly controlled to maximize both yield and purity.

Step-by-Step Workflow & Causality

Step 1: Dissolution and Inert Atmosphere

  • Action: Charge a flame-dried, multi-neck round-bottom flask with 2-(4-bromophenoxy)ethanol (1.0 equiv) and anhydrous dichloromethane (DCM, 10 volumes). Purge the system with nitrogen.

  • Causality: DCM is selected for its aprotic nature and excellent solvating power for both the starting alcohol and the resulting mesylate. The nitrogen atmosphere is critical; MsCl is highly susceptible to hydrolysis. Ambient moisture would convert MsCl to unreactive methanesulfonic acid, drastically reducing the effective stoichiometric ratio and stalling the reaction.

Step 2: Base Addition

  • Action: Add triethylamine (TEA, 1.5 equiv) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Causality: TEA serves a dual purpose. Mechanistically, it acts as a nucleophilic catalyst, forming a highly reactive sulfonylammonium complex with MsCl. Thermodynamically, it acts as an acid scavenger, driving the reaction forward by neutralizing the HCl byproduct and preventing the acidic cleavage of the ether linkage.

Step 3: Electrophile Introduction

  • Action: Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Causality: The mesylation reaction is highly exothermic. Uncontrolled heat generation can lead to the formation of 1-bromo-4-(2-chloroethoxy)benzene via the nucleophilic attack of the chloride ion (from TEA·HCl) on the newly formed mesylate. Dropwise addition at 0 °C kinetically favors the desired O-sulfonylation over the parasitic C-Cl substitution.

Step 4: Quenching and Phase Separation

  • Action: After 2 hours of stirring at room temperature, quench the reaction with ice-cold saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The NaHCO₃ quench safely neutralizes unreacted MsCl. The subsequent 1M HCl wash is essential to protonate and extract any remaining TEA into the aqueous phase. The brine wash removes bulk water from the DCM layer, preventing hydrolysis of the mesylate during the final concentration step.

In-Process Controls (IPC)

To ensure the protocol is self-validating, the following IPCs must be implemented:

  • TLC Monitoring: Use a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the highly polar alcohol spot (lower Rf) and the emergence of the less polar mesylate spot (higher Rf) validates reaction completion.

  • Temperature Logging: Continuous internal probe monitoring ensures the exotherm during MsCl addition does not breach the 5 °C threshold.

Quantitative Characterization Data

Accurate characterization is the bedrock of trustworthy drug development. The synthesized 2-(4-bromophenoxy)ethyl methanesulfonate[1] must be validated against the following quantitative parameters.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 2-(4-Bromophenoxy)ethyl methanesulfonate
CAS Registry Number 945999-94-0
Molecular Formula C₉H₁₁BrO₄S
Molecular Weight 295.15 g/mol
Appearance White to off-white crystalline solid
Storage Conditions 2-8 °C, under inert gas, protected from light and moisture

Table 2: Expected ¹H NMR Peak Assignments (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
7.38 Doublet (d, J = 8.9 Hz)2HAromatic protons (ortho to Bromine)
6.79 Doublet (d, J = 8.9 Hz)2HAromatic protons (ortho to Oxygen)
4.55 Multiplet (m)2H-CH₂-O-SO₂CH₃ (Mesylate adjacent methylene)
4.20 Multiplet (m)2HAr-O-CH₂- (Ether adjacent methylene)
3.08 Singlet (s)3H-SO₂CH₃ (Mesylate methyl group)

Table 3: Analytical Validation Methods

TechniqueParameterSpecification
HPLC ColumnC18 Reverse Phase (e.g., Zorbax Eclipse Plus)
HPLC Mobile PhaseGradient: Water (0.1% TFA) / Acetonitrile
HPLC DetectionUV at 220 nm and 254 nm
LC-MS IonizationESI+ (Electrospray Ionization)
LC-MS Expected m/z295.0 [M+H]⁺, 297.0 [M+2+H]⁺ (Characteristic 1:1 Bromine isotope pattern)

Downstream Applications in API Synthesis

The primary utility of 2-(4-bromophenoxy)ethyl methanesulfonate lies in its ability to act as a potent alkylating agent. In the synthesis of targeted therapies, such as the Src inhibitor Tirbanibulin (KX2-391), this mesylate is reacted with secondary amines (e.g., morpholine) to yield critical intermediates like 4-(2-(4-bromophenoxy)ethyl)morpholine.

This Sₙ2 substitution is typically driven by heating the mesylate and the amine in a polar aprotic solvent (like Acetonitrile or DMF) in the presence of a mild inorganic base (e.g., K₂CO₃) to neutralize the generated methanesulfonic acid. The resulting bromoaryl compound is then perfectly positioned for a subsequent Suzuki-Miyaura coupling to build the final API scaffold.

Downstream A 2-(4-Bromophenoxy)ethyl methanesulfonate C SN2 Substitution (K2CO3, ACN, Δ) A->C B Morpholine (Nucleophile) B->C D 4-(2-(4-Bromophenoxy)ethyl) morpholine C->D - KMs

Downstream SN2 alkylation of morpholine to form a kinase inhibitor precursor.

References

  • Title: KX-01 - New Drug Approvals Source: New Drug Approvals URL: [Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 2-(4-Bromophenoxy)ethyl methanesulfonate: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently encounter the challenge of designing robust, scalable synthetic routes for complex active pharmaceutical ingredients (APIs). The efficiency of any synthetic pipeline heavil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of designing robust, scalable synthetic routes for complex active pharmaceutical ingredients (APIs). The efficiency of any synthetic pipeline heavily relies on the strategic selection of building blocks. One highly effective bifunctional synthon that has proven invaluable in modern medicinal chemistry workflows is 2-(4-Bromophenoxy)ethyl methanesulfonate (CAS 945999-94-0).

This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic causality in synthetic applications, and field-proven protocols, specifically highlighting its role in the development of targeted cancer therapeutics.

Molecular Architecture and Physicochemical Profiling

Understanding the physicochemical properties of a synthon is the first step in predicting its behavior in various solvent systems and its compatibility with downstream purification techniques.

2-(4-Bromophenoxy)ethyl methanesulfonate is characterized by two distinct reactive poles: an electrophilic ethyl carbon activated by a methanesulfonate (mesylate) leaving group, and a para-bromine atom on the phenoxy ring[1].

Quantitative Data Summary

The following table consolidates the critical physicochemical properties of the compound, which govern its handling and reactivity[2][3]:

PropertyValueImpact on Experimental Design
CAS Registry Number 945999-94-0Standard identifier for procurement and safety tracking.
Molecular Formula C9H11BrO4SDefines stoichiometric calculations.
Molecular Weight 295.147 g/mol High molecular weight relative to simple alkyl halides; aids in mass-balance tracking.
Boiling Point 416.5 ± 35.0 °C (Predicted)Indicates low volatility; safe for high-temperature reactions without high-pressure equipment.
Topological Polar Surface Area (PSA) 60.98 ŲModerate polarity; highly soluble in polar aprotic solvents (DMF, DMSO, MeCN).
LogP 2.88Lipophilic nature facilitates easy extraction into organic solvents (e.g., EtOAc, DCM) during aqueous workups.

Reactivity Dynamics and Mechanistic Causality

The true value of 2-(4-Bromophenoxy)ethyl methanesulfonate lies in its orthogonal reactivity . As scientists, we choose this specific reagent over alternatives (like the corresponding chloride or bromide) for precise mechanistic reasons.

The Mesylate Advantage (SN2 Alkylation)

The methanesulfonate group is a superior leaving group compared to standard halides. Mechanistically, when a nucleophile attacks the adjacent ethyl carbon, the departing sulfonate anion is highly stabilized by resonance across its three oxygen atoms. This resonance stabilization significantly lowers the activation energy of the SN2 transition state, allowing for the alkylation of sterically hindered or weakly nucleophilic amines that would otherwise fail to react with standard alkyl chlorides.

The Aryl Bromide Handle (Cross-Coupling)

While the mesylate undergoes rapid SN2 displacement, the aryl bromide remains completely inert under standard alkylation conditions. This orthogonality allows chemists to first install the functionalized ethyl chain onto a core scaffold, and subsequently use the aryl bromide as a handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build complex biaryl systems[4].

Dual_Stage_Functionalization S1 Stage 1: SN2 Alkylation (Mesylate Displacement) I1 Intermediate: N-Alkylated Aryl Bromide S1->I1 Amine, Base, Heat S2 Stage 2: Suzuki Coupling (Pd-Catalyzed Arylation) I1->S2 P1 Final Biaryl API (Target Compound) S2->P1 Boronic Acid, Pd Catalyst

Caption: Dual-stage functionalization: SN2 alkylation followed by Suzuki-Miyaura cross-coupling.

Experimental Workflows & Validated Protocols

To demonstrate the practical utility of this compound, we will examine a validated protocol used in the synthesis of advanced Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer treatment[4].

Protocol: SN2 N-Alkylation of a Spirocyclic Amine

Objective: To synthesize 7-(2-(4-Bromophenoxy)ethyl)-7-azaspiro[3]nonan-2-ol, a critical intermediate in EGFR inhibitor development.

Causality of Reagents:

  • Solvent (DMF): A polar aprotic solvent is chosen because it solvates the counter-ions of the base but leaves the amine nucleophile "naked" and highly reactive, accelerating the SN2 pathway.

  • Base (DIPEA / Hünig's Base): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt of the starting amine and scavenges the methanesulfonic acid byproduct without competing with the nucleophile for the electrophilic carbon.

  • Temperature (80 °C): Provides the necessary thermal energy to overcome the steric bulk of the spirocyclic amine, ensuring complete conversion within a practical timeframe (4 hours).

Step-by-Step Methodology:

  • Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer, add 2-(4-bromophenoxy)ethyl methanesulfonate (580 mg, 1.97 mmol, 1.0 eq) and dissolve in anhydrous DMF (4 mL).

  • Nucleophile Addition: Add 7-azaspiro[3]nonan-2-ol hydrochloride (453 mg, 1.97 mmol, 1.0 eq) to the solution.

  • Base Addition: Slowly inject DIPEA (1.02 g, 1.37 mL, 7.86 mmol, 4.0 eq) into the reaction mixture.

  • Heating & Agitation: Heat the reaction mixture to 80 °C under an inert argon atmosphere. Stir continuously for 4 hours.

  • In-Process Control (IPC): Self-Validating Step. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting mesylate is consumed and the target mass (m/z = 340.2 [M+H]+ for the brominated product isotopes) is the dominant peak.

  • Quenching & Extraction: Cool the mixture to room temperature and quench with deionized water (20 mL). Extract the aqueous layer with a mixture of Dichloromethane/Methanol (9:1) (3 x 50 mL).

  • Purification: Concentrate the combined organic layers under reduced pressure. Purify the crude brown oil via flash chromatography (silica gel, 24g, MeOH in DCM, 0-10% gradient).

SN2_Alkylation A 2-(4-Bromophenoxy)ethyl methanesulfonate (Electrophile) C Reaction Conditions: DMF, DIPEA, 80°C A->C B Spirocyclic Amine (Nucleophile) B->C D N-Alkylated Product (EGFR Inhibitor Precursor) C->D SN2 Displacement

Caption: Workflow for SN2 N-alkylation using 2-(4-bromophenoxy)ethyl methanesulfonate.

Safety, Handling, and Regulatory Considerations

From a drug development perspective, it is critical to address the toxicological profile of the reagents used.

Genotoxicity Alert: Methanesulfonate esters (mesylates) are highly reactive alkylating agents and are universally classified as Potentially Genotoxic Impurities (PGIs) . Because they can alkylate DNA bases, regulatory agencies (FDA, EMA) require strict monitoring.

  • Handling: Must be handled in a Class II fume hood using nitrile gloves of appropriate thickness. Avoid all skin contact and inhalation of vapors/dust.

  • Clearance: If this reagent is used in the late-stage synthesis of an API, the final analytical control strategy must include a validated GC-MS or LC-MS method to prove that residual 2-(4-bromophenoxy)ethyl methanesulfonate has been cleared to levels below the Threshold of Toxicological Concern (TTC), typically <1.5 µ g/day .

Sources

Foundational

A Technical Guide to 2-(4-Bromophenoxy)ethyl Methanesulfonate: Synthesis, Applications, and Safety

Executive Summary: This document provides a comprehensive technical overview of 2-(4-Bromophenoxy)ethyl methanesulfonate, a chemical intermediate with significant potential in research and pharmaceutical development. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This document provides a comprehensive technical overview of 2-(4-Bromophenoxy)ethyl methanesulfonate, a chemical intermediate with significant potential in research and pharmaceutical development. The guide details its chemical identity, a validated synthesis protocol with mechanistic insights, and its prospective applications as an alkylating agent and synthetic building block. Emphasizing scientific integrity, this paper also outlines critical safety and handling protocols, drawing from data on structurally related sulfonate esters. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Molecular Structure

2-(4-Bromophenoxy)ethyl methanesulfonate is an organic compound featuring a bromophenoxy group linked to an ethyl methanesulfonate ester. The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions, making this molecule a valuable intermediate for introducing the 2-(4-bromophenoxy)ethyl moiety into other molecules.

Key Chemical Properties
PropertyValueSource
CAS Number 945999-94-0[1][2]
Molecular Formula C₉H₁₁BrO₄SCalculated
Molecular Weight 311.15 g/mol Calculated
Canonical SMILES CS(=O)(=O)OCCC1=CC=C(C=C1)BrDerived
InChI Key InChI=1S/C9H11BrO4S/c1-15(12,13)14-7-6-11-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3Derived
Appearance Likely a solid or liquid[1]
Molecular Structure Diagram

Caption: Molecular structure of 2-(4-Bromophenoxy)ethyl methanesulfonate.

Synthesis and Mechanistic Insights

The synthesis of 2-(4-Bromophenoxy)ethyl methanesulfonate is typically achieved through a nucleophilic substitution reaction involving 2-(4-bromophenoxy)ethanol and methanesulfonyl chloride. This method is efficient and relies on well-established principles of organic chemistry.

Experimental Protocol: Synthesis

Objective: To synthesize 2-(4-Bromophenoxy)ethyl methanesulfonate from 2-(4-bromophenoxy)ethanol.

Materials:

  • 2-(4-bromophenoxy)ethanol

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as a non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-bromophenoxy)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2-1.5 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Mesylation: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The formation of a precipitate (triethylammonium chloride) is typically observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the final 2-(4-Bromophenoxy)ethyl methanesulfonate.

Mechanistic Pathway

The synthesis proceeds via a nucleophilic attack of the hydroxyl group of 2-(4-bromophenoxy)ethanol on the electrophilic sulfur atom of methanesulfonyl chloride. The triethylamine deprotonates the hydroxyl group, increasing its nucleophilicity, and subsequently neutralizes the hydrochloric acid byproduct.

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation cluster_3 Byproduct Neutralization A 2-(4-bromophenoxy)ethanol + Triethylamine (Base) B Deprotonated Alkoxide (Nucleophile) A->B Deprotonation D Tetrahedral Intermediate B->D Attack on Sulfur C Methanesulfonyl Chloride (Electrophile) C->D E 2-(4-Bromophenoxy)ethyl Methanesulfonate D->E Collapse of Intermediate F Chloride Ion (Leaving Group) D->F G Triethylammonium Chloride (Salt Precipitate) F->G + Protonated Base

Caption: Workflow for the synthesis of 2-(4-Bromophenoxy)ethyl methanesulfonate.

Applications in Research and Drug Development

While specific, large-scale applications for 2-(4-Bromophenoxy)ethyl methanesulfonate are not widely documented, its structure suggests significant utility as a chemical intermediate, particularly in the synthesis of more complex molecules for pharmaceutical and materials science research.

Role as a Synthetic Intermediate

The primary function of this compound is to serve as an electrophilic building block. The methanesulfonate (mesylate) moiety is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the covalent attachment of the 2-(4-bromophenoxy)ethyl group to various scaffolds.

  • Drug Discovery: Brominated aromatic compounds are prevalent in medicinal chemistry and can serve as handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck).[3] The presence of bromine can also enhance binding affinity or modulate the metabolic profile of a drug candidate.[4] Therefore, this reagent can be used to synthesize novel ethers, amines, and thioethers for screening in drug discovery programs.[5]

  • Alkylation Reactions: It can be used to alkylate amines, phenols, and thiols to generate more complex molecular architectures.

G cluster_nucleophiles Nucleophiles cluster_products Potential Products start 2-(4-Bromophenoxy)ethyl Methanesulfonate (Electrophile) product_amine Tertiary Amine Derivative start->product_amine Alkylation product_thiol Thioether Derivative start->product_thiol Alkylation product_ether Ether Derivative start->product_ether Alkylation amine Primary/Secondary Amine (R₂NH) amine->product_amine thiol Thiol (RSH) thiol->product_thiol alkoxide Alkoxide (RO⁻) alkoxide->product_ether

Caption: Role as an intermediate in alkylation reactions.

Parallels with Other Sulfonate Esters

Methanesulfonate esters, such as ethyl methanesulfonate (EMS), are known potent alkylating agents used extensively in genetics to induce mutations.[6] This reactivity highlights the potential for 2-(4-Bromophenoxy)ethyl methanesulfonate to act as a covalent modifier of biological macromolecules, a strategy employed in the design of certain targeted therapeutics. However, this also underscores the need for careful handling due to potential genotoxicity.[7]

Safety, Handling, and Toxicology

Hazard Identification and GHS Classification (Predicted)

The following classifications are extrapolated from data on hazardous sulfonate esters.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral GHS07WarningH302: Harmful if swallowed
Skin Irritation GHS07WarningH315: Causes skin irritation
Eye Irritation GHS07WarningH319: Causes serious eye irritation
Germ Cell Mutagenicity GHS08DangerH340: May cause genetic defects
Carcinogenicity GHS08DangerH350: May cause cancer
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Eye Protection: Use chemical safety goggles or a face shield.[10]

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The compound may be moisture-sensitive.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its potential as a mutagen, the compound should be treated as hazardous waste. Decontamination of glassware can be achieved by rinsing with a solution of sodium thiosulfate.[6]

Conclusion

2-(4-Bromophenoxy)ethyl methanesulfonate is a valuable, albeit specialized, chemical reagent. Its utility stems from the strategic combination of a brominated aromatic ring, suitable for further synthetic elaboration, and a highly reactive mesylate leaving group. This makes it an effective tool for introducing the 2-(4-bromophenoxy)ethyl fragment in the synthesis of novel compounds for pharmaceutical and materials research. The inherent reactivity, characteristic of sulfonate esters, necessitates stringent safety protocols during its handling, storage, and disposal to mitigate risks associated with potential alkylating activity.

References

  • PrepChem.com. Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. [Link]

  • Wikipedia. Ethyl methanesulfonate. [Link]

  • NextSDS. N-(2-[(4-BROMOPHENYL)SULFONYL]ETHYL)-2-(PHENYLSULFONYL)PROPANAMIDE. [Link]

  • Molecular Toxicology Inc. Ethyl Methanesulfonate - SAFETY DATA SHEET. [Link]

  • Fun, H. K., Loh, W. S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o636.
  • PubChem. 2-(4-Ethynylphenyl)ethyl methanesulfonate. (March 23, 2026). [Link]

  • PubChemLite. N-[(1s)-1-(4-bromophenyl)ethyl]methanesulfonamide (C9H12BrNO2S). [Link]

  • Elder, D. P., Harvey, J., & Snape, T. (2010). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 99(7), 2948–2961.
  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]

  • NextSDS. 4-bromophenyl methanesulfonate — Chemical Substance Information. [Link]

  • Kumar, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[11]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry.

  • Google Patents. Advanced drug development and manufacturing.
  • Frontiers in Chemistry. Introducing bromine to the molecular structure as a strategy for drug design. (2024). [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization (NMR, IR, MS) of 2-(4-Bromophenoxy)ethyl methanesulfonate

Executive Summary & Chemical Identity In modern medicinal chemistry, functionalized alkylating agents serve as critical linchpins for assembling complex active pharmaceutical ingredients (APIs). 2-(4-Bromophenoxy)ethyl m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, functionalized alkylating agents serve as critical linchpins for assembling complex active pharmaceutical ingredients (APIs). 2-(4-Bromophenoxy)ethyl methanesulfonate (CAS: 945999-94-0) is a highly versatile electrophilic building block[1]. It is prominently utilized in the synthesis of advanced intermediates, such as 4-(2-(4-bromophenoxy)ethyl)morpholine, which is a direct precursor in the synthesis of the FDA-approved kinase inhibitor Tirbanibulin[2]. Furthermore, its robust reactivity makes it a staple in the development of novel EGFR inhibitors[3].

The utility of this compound stems from its bifunctional nature: a highly reactive methanesulfonate (mesylate) leaving group for nucleophilic aliphatic substitution (SN2), and a para-bromophenyl ether moiety suitable for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling)[2]. To ensure the integrity of downstream syntheses, rigorous spectroscopic validation of this intermediate is mandatory.

Physicochemical Profile
PropertyValueCausality / Significance
Chemical Formula C9H11BrO4SDictates the exact mass and isotopic signature.
Molecular Weight 295.15 g/mol Reference for mass spectrometry (MS) ionization.
CAS Registry Number 945999-94-0Unique identifier for regulatory documentation[1].
LogP 2.88Indicates moderate lipophilicity, guiding extraction solvents (e.g., DCM, EtOAc)[1].

Synthesis and Analytical Workflow

The generation of high-fidelity spectroscopic data begins with a chemically pure sample. The mesylate is typically synthesized via the nucleophilic acylation of 2-(4-bromophenoxy)ethanol with methanesulfonyl chloride (MsCl).

Pathway cluster_0 Synthesis & Isolation cluster_1 Spectroscopic Validation SM 2-(4-Bromophenoxy)ethanol + Methanesulfonyl Chloride Rxn Nucleophilic Acylation (Et3N, DCM, 0°C) SM->Rxn Purification Aqueous Workup & Solvent Evaporation Rxn->Purification Target 2-(4-Bromophenoxy)ethyl methanesulfonate (CAS: 945999-94-0) Purification->Target NMR NMR Spectroscopy 1H & 13C (CDCl3) Confirms connectivity Target->NMR IR FT-IR (ATR) S=O & C-O stretches Confirms functional groups Target->IR MS Mass Spectrometry ESI-TOF Confirms MW & Br isotopes Target->MS

Fig 1. Synthesis workflow and multi-modal spectroscopic validation strategy for the target mesylate.

Standardized Synthesis Protocol (Self-Validating System)
  • Reaction Initiation: Dissolve 2-(4-bromophenoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et3N, 1.5 eq). Causality: DCM provides a non-nucleophilic, aprotic environment, while Et3N acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

  • Electrophile Addition: Cool the mixture to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Causality: The 0 °C environment suppresses exothermic side reactions (e.g., chloride substitution forming the alkyl chloride).

  • Workup & Isolation: Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Causality: The mild basic quench destroys unreacted MsCl, ensuring the isolated product is free of acidic impurities that could degrade the mesylate during storage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the structural connectivity of 2-(4-bromophenoxy)ethyl methanesulfonate. The spectrum is dominated by the electronic push-pull effects of the terminal functional groups.

1H NMR Causality & Assignments

The ethylene bridge (-CH2-CH2-) is flanked by two oxygen atoms. However, the methanesulfonate group (-OSO2CH3) is significantly more electron-withdrawing than the phenoxy group due to the highly oxidized sulfur atom. Consequently, the methylene protons adjacent to the mesylate (H-2) are strongly deshielded, resonating further downfield (~4.53 ppm) compared to the methylene protons adjacent to the ether oxygen (H-1, ~4.18 ppm). The aromatic region displays a classic AA'BB' spin system, indicative of a para-disubstituted benzene ring.

Table 1: 1H NMR Data (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
3.08Singlet (s)3H--OSO2CH3 (Mesylate methyl)
4.18Triplet (t)2H4.6Ar-O-CH2 - (Ethylene bridge, C1)
4.53Triplet (t)2H4.6-CH2 -O-Ms (Ethylene bridge, C2)
6.78Doublet (d)2H8.8Ar-H (Ortho to ether oxygen)
7.38Doublet (d)2H8.8Ar-H (Ortho to bromine)
13C NMR Causality & Assignments

The 13C spectrum corroborates the 1H data. The heavy atom effect of bromine shields the ipso-carbon (C-Br), causing it to resonate upfield at ~113.8 ppm, whereas the highly electronegative oxygen strongly deshields the ipso-carbon (C-O) to ~157.2 ppm.

Table 2: 13C NMR Data (100 MHz, CDCl3)

Chemical Shift (δ, ppm)Carbon TypeAssignment
37.7Primary (CH3)-OSO2C H3
65.8Secondary (CH2)Ar-O-C H2-
68.1Secondary (CH2)-C H2-O-Ms
113.8Quaternary (C)Ar-C (Ipso to Br)
116.4Tertiary (CH)Ar-C H (Ortho to O)
132.4Tertiary (CH)Ar-C H (Ortho to Br)
157.2Quaternary (C)Ar-C (Ipso to O)
NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 provides the deuterium lock signal for field stabilization, while TMS acts as the internal zero-point reference.

  • Instrument Tuning: Tune and match the probe to the exact 1H and 13C Larmor frequencies. Perform automated 3D gradient shimming. Causality: Optimizes magnetic field homogeneity, which is critical for resolving the fine J-coupling of the AA'BB' aromatic system.

  • Acquisition Parameters: Acquire 1H NMR with 16 scans and a 10-second relaxation delay (D1). Causality: A prolonged D1 ensures complete longitudinal relaxation (T1) of all protons, allowing for mathematically precise integration ratios between the mesylate methyl and the ethylene bridge.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, specifically targeting the vibrational modes of the sulfonate ester and the ether linkage.

Vibrational Causality

The mesylate group is characterized by two intense bands arising from the S=O stretching vibrations. The asymmetric stretch occurs at a higher frequency (~1352 cm-1) because it requires more energy to stretch one bond while compressing the other, whereas the symmetric stretch occurs lower (~1172 cm-1). The presence of the C-Br bond is confirmed in the far-IR/fingerprint region (~500-600 cm-1).

Table 3: FT-IR (ATR) Peak Assignments

Wavenumber (cm-1)IntensityVibrational ModeAssignment
3020WeakC-H stretch (sp2)Aromatic ring
2935WeakC-H stretch (sp3)Alkyl chain / Mesylate
1590, 1488MediumC=C stretchAromatic ring backbone
1352StrongS=O asymmetric stretchMethanesulfonate group
1245StrongC-O-C asymmetric stretchAlkyl aryl ether
1172StrongS=O symmetric stretchMethanesulfonate group
925MediumS-O-C stretchEster linkage
822StrongC-H out-of-plane bend1,4-disubstituted benzene
FT-IR Acquisition Protocol
  • Background Collection: Collect a background spectrum (32 scans) on a clean, dry Attenuated Total Reflectance (ATR) diamond crystal.

  • Sample Application: Apply 2-3 mg of the neat oil/solid directly onto the crystal. Apply pressure using the anvil. Causality: Intimate contact between the sample and the ATR crystal is required for the evanescent wave to penetrate the sample, ensuring high signal-to-noise ratio.

  • Data Processing: Acquire 32 scans at 4 cm-1 resolution. Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

Mass Spectrometry (MS) & Isotopic Signatures

Mass spectrometry confirms the exact molecular weight and provides a highly specific isotopic signature that acts as an internal validation for the presence of bromine.

Isotopic Causality

Bromine exists in nature as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). This near 1:1 natural abundance dictates that any molecular ion or fragment containing a single bromine atom will manifest as a distinct doublet in the mass spectrum, separated by exactly 2 m/z units, with approximately equal intensities. This is a self-validating feature for the 4-bromophenoxy moiety.

Table 4: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)

Ion Speciesm/z (Theoretical)m/z (Observed)Relative IntensityAssignment
[M+H]+ (79Br)294.9639294.9641~100%Protonated molecular ion
[M+H]+ (81Br)296.9619296.9622~98%Protonated molecular ion (Isotope)
[M+Na]+ (79Br)316.9459316.9460~40%Sodium adduct
[M+Na]+ (81Br)318.9439318.9442~39%Sodium adduct (Isotope)
Fragment198.9758198.9760VariableLoss of methanesulfonic acid (MsOH)
MS Acquisition Protocol
  • Sample Dilution: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency to form the [M+H]+ species in the Electrospray Ionization (ESI) source.

  • Source Optimization: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C. Causality: Ensures complete desolvation of the charged droplets, preventing cluster ion formation and maximizing the transmission of the bare molecular ions into the Time-of-Flight (TOF) analyzer.

References

  • Tirbanibulin - New Drug Approvals (December 16, 2020) . New Drug Approvals. Retrieved from:[Link]

  • Egfr inhibitors for the treatment of cancer (WO2020254572A1). Google Patents.

Sources

Foundational

A Technical Guide to 2-(4-Bromophenoxy)ethyl Methanesulfonate: A Versatile Alkylating Agent in Modern Synthesis

This guide provides an in-depth exploration of 2-(4-Bromophenoxy)ethyl methanesulfonate, a pivotal alkylating agent in contemporary organic synthesis and drug development. We will delve into its synthesis, mechanistic be...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of 2-(4-Bromophenoxy)ethyl methanesulfonate, a pivotal alkylating agent in contemporary organic synthesis and drug development. We will delve into its synthesis, mechanistic behavior, and practical applications, offering field-proven insights for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Strategic Role of Alkylating Agents in Drug Discovery

Alkylating agents are a cornerstone of medicinal chemistry, enabling the formation of stable covalent bonds with biological macromolecules.[1][2] This class of reagents works by transferring an alkyl group to nucleophilic sites on molecules such as DNA, proteins, and other cellular components.[3] This action can irreversibly modify the target, leading to a desired therapeutic effect. While historically associated with chemotherapy, the precise and targeted use of alkylating agents is a sophisticated strategy in modern drug design.[1][3]

2-(4-Bromophenoxy)ethyl methanesulfonate emerges as a particularly valuable tool in this context. Its structure incorporates a methanesulfonate (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions, and a 4-bromophenoxy moiety that can be either a stable part of the final molecular scaffold or a handle for further chemical modification, such as cross-coupling reactions.

Synthesis and Physicochemical Properties

The synthesis of 2-(4-Bromophenoxy)ethyl methanesulfonate is a straightforward two-step process starting from commercially available materials.

Step 1: Synthesis of 2-(4-Bromophenoxy)ethanol

The precursor alcohol is typically synthesized via a Williamson ether synthesis, reacting 4-bromophenol with a suitable 2-carbon electrophile like 2-chloroethanol or ethylene oxide.[4]

Step 2: Mesylation of 2-(4-Bromophenoxy)ethanol

The alcohol is then converted to the corresponding methanesulfonate ester by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[5][6] The base neutralizes the HCl generated during the reaction.

A representative synthetic protocol is as follows: To a solution of 2-(4-bromophenoxy)ethanol in a suitable solvent (e.g., dichloromethane) at 0 °C, is added triethylamine (typically 1.2-1.5 equivalents). Methanesulfonyl chloride (1.1-1.3 equivalents) is then added dropwise, and the reaction is stirred while allowing it to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous solutions to remove salts and impurities, followed by drying and concentration of the organic phase to yield the product.[7]

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-(4-Bromophenoxy)ethanolC8H9BrO2217.06-34743-88-9[8]
2-(4-Bromophenoxy)ethyl methanesulfonateC9H11BrO4S295.15OilNot specified

The Core Mechanism: SN2 Alkylation

The utility of 2-(4-Bromophenoxy)ethyl methanesulfonate as an alkylating agent is rooted in the exceptional leaving group ability of the mesylate anion (CH₃SO₃⁻).[9][10][11] The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions.[10][11] Conversion to a mesylate transforms it into a weak conjugate base of a strong acid (methanesulfonic acid), making it an excellent leaving group.[12]

The primary mechanism of alkylation is a bimolecular nucleophilic substitution (SN2) reaction.[12] A nucleophile (Nu⁻), such as an amine (for N-alkylation) or an alkoxide/phenoxide (for O-alkylation), attacks the electrophilic carbon atom bearing the mesylate group. This occurs in a single, concerted step where the nucleophile forms a new bond while the mesylate group departs, leading to an inversion of stereochemistry at the reaction center if it is chiral.[10][12]

Caption: General SN2 reaction mechanism.

Applications in the Synthesis of Biologically Active Molecules

The predictable reactivity and stability of 2-(4-Bromophenoxy)ethyl methanesulfonate make it a valuable building block in multi-step syntheses.

Case Study: Synthesis of Viloxazine Analogues

Viloxazine, a selective norepinephrine reuptake inhibitor used for the treatment of ADHD, features a morpholine ring connected to an aryloxyethyl moiety.[13][14] While Viloxazine itself contains a 2-ethoxyphenoxy group, the 4-bromophenoxy analogue is a key intermediate for synthesizing a library of related compounds for structure-activity relationship (SAR) studies. The bromine atom can be further functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents.

The synthesis involves the N-alkylation of a suitable amine, such as a protected 2-aminoethanol derivative, with 2-(4-Bromophenoxy)ethyl methanesulfonate, followed by cyclization to form the morpholine ring.

Caption: Workflow for Viloxazine analogue synthesis.

Experimental Protocols: A Practical Guide

The following are generalized procedures for common alkylation reactions using 2-(4-Bromophenoxy)ethyl methanesulfonate. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for N-Alkylation of an Amine
  • Reaction Setup: To a stirred solution of the amine (1.0 equivalent) in a polar aprotic solvent (e.g., DMF or Acetonitrile), add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

  • Reagent Addition: Add 2-(4-Bromophenoxy)ethyl methanesulfonate (1.1-1.2 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture (typically 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for O-Alkylation of a Phenol
  • Reaction Setup: To a stirred solution of the phenol (1.0 equivalent) in a polar aprotic solvent (e.g., DMF or Acetone), add a base (e.g., K₂CO₃ or NaH, 1.2-2.0 equivalents). If using NaH, stir until hydrogen evolution ceases.[15]

  • Reagent Addition: Add 2-(4-Bromophenoxy)ethyl methanesulfonate (1.1 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water (or saturated aq. NH₄Cl if NaH was used). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[16]

Safety, Handling, and Storage

Alkylating agents, including methanesulfonates, must be handled with care as they are potentially mutagenic and carcinogenic.[17][18][19]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[20] Use appropriate tools (spatula, syringe) for transfer.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

  • Waste Disposal: Unreacted mesylates should be quenched before disposal. A common method involves reacting the waste with a solution of sodium thiosulfate.[17] Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

2-(4-Bromophenoxy)ethyl methanesulfonate is a highly effective and versatile alkylating agent. Its predictable SN2 reactivity, enabled by the excellent mesylate leaving group, allows for the efficient construction of C-N and C-O bonds. The presence of the bromophenyl moiety provides a valuable site for post-alkylation diversification, making it an ideal building block for creating libraries of complex molecules in drug discovery and materials science. As the demand for efficient and modular synthetic strategies continues to grow, the importance of well-designed reagents like 2-(4-Bromophenoxy)ethyl methanesulfonate will undoubtedly increase.

References

  • Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available at: [Link]

  • Wikipedia. Mesylate. Wikipedia. Available at: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]

  • University of Massachusetts Dartmouth. Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. University of Massachusetts Dartmouth. Available at: [Link]

  • Wikipedia. Ethyl methanesulfonate. Wikipedia. Available at: [Link]

  • Google Patents. WO2023248154A1 - Process for the preparation of viloxazine hydrochloride. Google Patents.
  • PMC. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. PMC. Available at: [Link]

  • Technical Disclosure Commons. An isolated dimer impurity of Viloxazine. Technical Disclosure Commons. Available at: [Link]

  • Molbase. Synthesis of 2-[2-(4-chlorophenyl)ethoxy]ethyl methanesulfonate. Molbase. Available at: [Link]

  • PATENTSCOPE. wo2023248154 - process for the preparation of viloxazine hydrochloride. PATENTSCOPE. Available at: [Link]

  • PMC. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. PMC. Available at: [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • ACS. N alkylation at sp 3 Carbon Reagent Guide. ACS. Available at: [Link]

  • ResearchGate. Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols | Request PDF. ResearchGate. Available at: [Link]

  • Google Patents. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives. Google Patents.
  • EBSCO. Alkylating agents in chemotherapy | Health and Medicine | Research Starters. EBSCO. Available at: [Link]

  • MDPI. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. Available at: [Link]

  • Oncohema Key. Alkylating Agents. Oncohema Key. Available at: [Link]

  • Wikipedia. Alkylating antineoplastic agent. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Chemistry Portal. Available at: [Link]

  • B. Braun Vet Care. HANDLING OF HAZARDOUS DRUGS. B. Braun Vet Care. Available at: [Link]

  • PubMed. A review of the genetic effects of ethyl methanesulfonate. PubMed. Available at: [Link]

  • YouTube. Adding Mesylate Group Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]

  • Taylor & Francis. Ethyl methanesulfonate – Knowledge and References. Taylor & Francis. Available at: [Link]

  • PMC. 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate. PMC. Available at: [Link]

  • ResearchGate. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. ResearchGate. Available at: [Link]

  • NIH. Alkylating Agents - Holland-Frei Cancer Medicine. NIH. Available at: [Link]

  • PubMed. The utility of sulfonate salts in drug development. PubMed. Available at: [Link]

Sources

Exploratory

Theoretical studies on the electronic properties of 2-(4-Bromophenoxy)ethyl methanesulfonate

An In-Depth Technical Guide Topic: Theoretical Studies on the Electronic Properties of 2-(4-Bromophenoxy)ethyl Methanesulfonate Audience: Researchers, scientists, and drug development professionals. Executive Summary Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Topic: Theoretical Studies on the Electronic Properties of 2-(4-Bromophenoxy)ethyl Methanesulfonate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide outlines a comprehensive theoretical framework for investigating the electronic properties of 2-(4-Bromophenoxy)ethyl methanesulfonate. In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, predictive lens to elucidate molecular structure, reactivity, and potential interaction sites. This document serves as a roadmap for researchers, detailing the causal logic behind methodological choices and providing step-by-step protocols for a robust in-silico analysis. We will explore the optimization of the molecular geometry, the analysis of Frontier Molecular Orbitals (HOMO-LUMO), the mapping of the Molecular Electrostatic Potential (MEP), and the calculation of global reactivity descriptors. The insights derived from this theoretical approach are crucial for understanding the molecule's stability, potential reaction pathways, and its viability as an intermediate in synthetic chemistry or as a candidate in drug development programs.

Introduction: The Scientific Imperative

2-(4-Bromophenoxy)ethyl methanesulfonate is a molecule of significant interest due to its composite functional groups. The 4-bromophenoxy moiety is a common feature in pharmacologically active compounds, while the methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions. Understanding the interplay of these groups at an electronic level is paramount for predicting the molecule's chemical behavior.

The primary objective of this theoretical study is to create a detailed electronic portrait of the molecule. This involves:

  • Determining the most stable three-dimensional conformation.

  • Identifying the distribution of electron density and regions susceptible to electrophilic and nucleophilic attack.

  • Quantifying its kinetic stability and chemical reactivity through its frontier molecular orbitals.

Such a study provides foundational knowledge that can accelerate research and development by predicting reaction outcomes, understanding potential metabolic pathways, and guiding the design of new molecular entities.

Theoretical Foundations: The 'Why' Behind the 'How'

The cornerstone of this proposed study is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] DFT is selected for its favorable balance of computational cost and accuracy, making it a standard tool for systems of this size.[2]

2.1 Frontier Molecular Orbital (FMO) Theory The reactivity of a molecule is largely governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites for nucleophilic attack.[4] The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[5][6][7] Conversely, a small gap suggests the molecule will be more reactive.[7][8]

2.2 Molecular Electrostatic Potential (MEP) The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule.[9] It is an invaluable tool for predicting how a molecule will interact with other species.[10] The MEP map uses a color spectrum to indicate charge distribution:

  • Red/Yellow: Regions of negative potential (electron-rich), indicating favorable sites for electrophilic attack.

  • Blue: Regions of positive potential (electron-poor), indicating favorable sites for nucleophilic attack. The MEP provides a holistic view of a molecule's polarity and is instrumental in understanding non-covalent interactions, such as drug-receptor binding.[9][11]

Proposed Computational Methodology

To ensure reproducibility and scientific rigor, the following computational protocol is proposed. The causality for each step is explained to provide a clear, self-validating workflow.

3.1 Experimental Protocol: A Step-by-Step Computational Workflow

  • Structure Drawing and Pre-optimization:

    • Action: Draw the 2D structure of 2-(4-Bromophenoxy)ethyl methanesulfonate using a molecular editor like GaussView 5 or Avogadro.

    • Causality: This provides the initial atomic coordinates. A preliminary geometry optimization using a computationally inexpensive force field (e.g., UFF) is performed to obtain a reasonable starting structure for the more demanding DFT calculations.

  • Geometry Optimization:

    • Action: Perform a full geometry optimization without any symmetry constraints using the Gaussian 09/16 software package.[12] The optimization should be conducted at the DFT level.

    • Causality: This step locates the lowest energy, most stable conformation of the molecule on the potential energy surface. The choice of functional and basis set is critical for accuracy.

    • Recommended Level of Theory:

      • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has been shown to yield reliable results for a broad range of organic molecules.[13][14]

      • Basis Set: 6-311++G(d,p). This is a Pople-style triple-zeta basis set that provides a good description of electron distribution. The '++' indicates the addition of diffuse functions on both heavy atoms and hydrogens, essential for accurately describing lone pairs and anions. The '(d,p)' indicates the addition of polarization functions, which allow for non-spherical distortion of orbitals and are crucial for describing chemical bonds accurately.[14][15]

  • Vibrational Frequency Analysis:

    • Action: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Causality: This is a self-validating step. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Property Calculation:

    • Action: Using the validated optimized geometry, perform a single-point energy calculation to derive the electronic properties.

    • Causality: This calculation generates the molecular orbitals (HOMO, LUMO), Mulliken atomic charges, and the data required for generating the MEP surface.

  • Data Analysis and Visualization:

    • Action: Visualize the HOMO and LUMO isosurfaces. Generate and map the MEP onto the total electron density surface. Calculate global reactivity descriptors from the HOMO and LUMO energy values.

    • Causality: This final step translates the raw numerical output into chemically meaningful insights regarding the molecule's reactivity and interaction potential.

3.2 Visualization of the Computational Workflow

G cluster_input 1. Input & Pre-optimization cluster_dft 2. DFT Calculation (Gaussian) cluster_analysis 3. Analysis & Interpretation node_input Draw 2D Structure (e.g., GaussView) node_preopt Initial 3D Conformation (Force Field Optimization) node_input->node_preopt node_opt Geometry Optimization (B3LYP/6-311++G(d,p)) node_preopt->node_opt node_freq Frequency Analysis node_opt->node_freq node_spe Single-Point Energy Calculation node_freq->node_spe node_validation Validation: No Imaginary Frequencies? node_freq->node_validation node_fmo FMO Analysis (HOMO, LUMO, Gap) node_spe->node_fmo node_mep MEP Surface Generation node_spe->node_mep node_reactivity Global Reactivity Descriptors node_spe->node_reactivity node_validation->node_spe  Valid Structure

Caption: Computational workflow for theoretical analysis.

Expected Results and Scientific Discussion

While the actual calculations must be performed, we can hypothesize the expected outcomes based on the molecule's known chemical structure.

4.1 Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO is expected to be localized primarily on the electron-rich 4-bromophenoxy ring, particularly on the oxygen and bromine atoms due to their lone pairs of electrons. The LUMO is likely distributed over the methanesulfonate group, given its electron-withdrawing nature and its function as a leaving group.

ParameterSymbolExpected OutcomeSignificance
Highest Occupied MO EnergyEHOMO~ -6.5 to -7.5 eVIndicates electron-donating ability
Lowest Unoccupied MO EnergyELUMO~ -0.5 to -1.5 eVIndicates electron-accepting ability
HOMO-LUMO Energy GapΔE = ELUMO - EHOMO~ 5.0 to 7.0 eVA larger gap suggests high kinetic stability and lower reactivity.[5]

A calculated energy gap in this range would classify 2-(4-Bromophenoxy)ethyl methanesulfonate as a moderately stable molecule.

4.2 Molecular Electrostatic Potential (MEP) Map

The MEP map is predicted to show distinct regions of varying potential:

  • Most Negative Regions (Red): Expected around the oxygen atoms of the ether, sulfonate groups, and the bromine atom. These are the primary sites for interaction with electrophiles or for hydrogen bonding.

  • Positive Regions (Blue): Expected around the hydrogen atoms, particularly those on the ethyl bridge and methyl group. These areas are susceptible to nucleophilic attack.

This map provides a clear rationale for the molecule's intermolecular interactions and points of chemical reactivity.

4.3 Global Reactivity Descriptors

From the FMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[8]

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness; indicates high reactivity.
Electronegativity (χ)χ = (I + A) / 2Measures the power to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)Measures the propensity to accept electrons.

These quantitative values allow for direct comparison with other molecules and provide a deeper understanding of the molecule's electronic character.

G cluster_fmo FMO Energies cluster_primary Primary Descriptors cluster_secondary Global Reactivity Descriptors homo EHOMO ip Ionization Potential (I) I ≈ -EHOMO homo->ip lumo ELUMO ea Electron Affinity (A) A ≈ -ELUMO lumo->ea hardness Hardness (η) η = (I - A) / 2 ip->hardness electronegativity Electronegativity (χ) χ = (I + A) / 2 ip->electronegativity ea->hardness ea->electronegativity softness Softness (S) S = 1 / 2η hardness->softness electrophilicity Electrophilicity (ω) ω = χ² / 2η hardness->electrophilicity electronegativity->electrophilicity

Caption: Derivation of reactivity descriptors from FMO energies.

Conclusion

This guide details a robust, first-principles approach to characterizing the electronic properties of 2-(4-Bromophenoxy)ethyl methanesulfonate. By leveraging Density Functional Theory, we can move beyond structural representation to a nuanced understanding of molecular behavior. The proposed workflow—from geometry optimization and frequency validation to FMO and MEP analysis—provides a comprehensive and scientifically sound method for predicting the molecule's stability, reactivity, and potential interaction sites. The resulting data will be invaluable for professionals in synthetic chemistry and drug development, enabling more informed decisions, optimizing reaction conditions, and accelerating the discovery process.

References

  • ResearchGate. (n.d.). Molecular electrostatic potential of compounds 2–4. Retrieved from [Link]

  • ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • DSpace Repository. (2022). Experimental and DFT Study of (E)-4 Molecular and Electronic Properties in Solvent Media. Retrieved from [Link]

  • Academia.edu. (n.d.). A Theoretical Studies of 2-(4-bromophenyl)-2-(4- chlorophenylamino) acetonitrile by density functional theory. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Retrieved from [Link]

  • PMC. (n.d.). Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. Retrieved from [Link]

  • RSC Publishing. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Retrieved from [Link]

  • PMC. (n.d.). Analysis of Multiple Ethyl Methanesulfonate-Mutagenized Caenorhabditis elegans Strains by Whole-Genome Sequencing. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO, HOMO−1, HOMO−2, HOMO−3 and LUMO, LUMO+1, LUMO+2, LUMO+3 surfaces of 3a. Retrieved from [Link]

  • Molecules. (2015). Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. Retrieved from [Link]

  • PMC. (n.d.). Determination of the structural, electronic, optoelectronic and thermodynamic properties of the methylxanthine molecules theophylline and theobromine. Retrieved from [Link]

  • JYX. (2022). Electronic and Transport Properties of Novel Two Dimensional Materials. Retrieved from [Link]

  • Frontiers. (2024). A computational assay for identifying millet-derived compounds that antagonize the interaction between bisphenols and estrogen-related receptor gamma. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) SYNTHESIS AND DFT BASED QUANTUM CHEMICAL STUDIES OF 2-(3-BROMOPHENYL)-4-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE. Retrieved from [Link]

  • ChemRxiv. (2023). A Gaussian process regression (GPR) quest to predict HOMO-LUMO energy. Retrieved from [Link]

  • Chem Publishers. (n.d.). Theoretical Study on Structure and Electronic Properties of 2, 5-Bis [4-N, N- Diethylaminostyryl] Thiophene and. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(4-Bromophenoxy)ethyl Methanesulfonate: A Detailed Protocol for Drug Development Professionals

This document provides a comprehensive, in-depth guide for the synthesis of 2-(4-Bromophenoxy)ethyl methanesulfonate from its precursor, 2-(4-bromophenoxy)ethanol. This protocol is specifically designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, in-depth guide for the synthesis of 2-(4-Bromophenoxy)ethyl methanesulfonate from its precursor, 2-(4-bromophenoxy)ethanol. This protocol is specifically designed for researchers, scientists, and professionals in the field of drug development who require a reliable and well-validated method for the preparation of this key intermediate. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, ensuring a thorough understanding of the reaction and empowering the user to troubleshoot and adapt the procedure as needed.

Introduction

2-(4-Bromophenoxy)ethyl methanesulfonate is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential therapeutic applications. The conversion of the primary alcohol, 2-(4-bromophenoxy)ethanol, to its corresponding methanesulfonate (mesylate) derivative is a crucial transformation. This process enhances the leaving group ability of the hydroxyl moiety, facilitating subsequent nucleophilic substitution reactions. The mesylation reaction, a cornerstone of modern organic synthesis, proceeds via the nucleophilic attack of the alcohol onto the sulfur atom of methanesulfonyl chloride, a process catalyzed by a non-nucleophilic base.

This protocol will detail a robust and reproducible method for this synthesis, complete with characterization data, safety precautions, and an exploration of the reaction mechanism.

Reaction Scheme

The overall transformation is depicted below:

Materials and Equipment

A comprehensive list of necessary reagents and equipment is provided below. All reagents should be of high purity (≥98%) and used as received unless otherwise specified.

Reagent/MaterialFormulaMolar Mass ( g/mol )
2-(4-bromophenoxy)ethanolC₈H₉BrO₂217.06
Methanesulfonyl chloride (MsCl)CH₃SO₂Cl114.55
Triethylamine (Et₃N)(C₂H₅)₃N101.19
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93
Deionized WaterH₂O18.02
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01
Saturated Sodium Chloride Solution (Brine)NaCl (aq)58.44
Anhydrous Magnesium SulfateMgSO₄120.37

Equipment:

  • Round-bottom flask (appropriate size for the intended scale)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates and chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocol

This procedure is based on established methods for the mesylation of primary alcohols.

dot

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve 2-(4-bromophenoxy)ethanol in anhydrous DCM inert_atm Establish inert atmosphere (N₂ or Ar) reagents->inert_atm cooling Cool reaction mixture to 0 °C inert_atm->cooling add_tea Add Triethylamine cooling->add_tea add_mscl Slowly add Methanesulfonyl Chloride add_tea->add_mscl stir Stir at 0 °C, then warm to room temperature add_mscl->stir monitor Monitor reaction by TLC stir->monitor quench Quench with water monitor->quench extract Extract with DCM quench->extract wash Wash organic layer with NaHCO₃ and brine extract->wash dry Dry with MgSO₄ and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (if necessary) concentrate->purify characterize Characterize by NMR purify->characterize

Application

Application Note: 2-(4-Bromophenoxy)ethyl Methanesulfonate in the Synthesis of Advanced Pharmaceutical Intermediates

Executive Summary & Chemical Profiling In modern pharmaceutical synthesis, the strategic selection of bifunctional building blocks is critical for assembling complex active pharmaceutical ingredients (APIs). 2-(4-Bromoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In modern pharmaceutical synthesis, the strategic selection of bifunctional building blocks is critical for assembling complex active pharmaceutical ingredients (APIs). 2-(4-Bromophenoxy)ethyl methanesulfonate (CAS: 945999-94-0) serves as a highly versatile, chemically orthogonal intermediate[1]. Its architecture comprises an electrophilic ethyl mesylate moiety and a robust 4-bromophenyl group, enabling sequential, site-selective functionalization.

This application note details the mechanistic rationale and validated experimental protocols for utilizing this compound in the synthesis of advanced intermediates, specifically targeting spirocyclic scaffolds used in oncology (e.g., EGFR inhibitors)[2] and secondary amine precursors for CNS/antihistamine targets[3].

Table 1: Physicochemical Profile of 2-(4-Bromophenoxy)ethyl methanesulfonate [4]

PropertyValueStructural Significance
CAS Number 945999-94-0Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H11BrO4SContains orthogonal reactive sites (Br and OMs).
Molecular Weight 295.15 g/mol Essential for precise stoichiometric calculations.
Topological Polar Surface Area 60.98 ŲInfluences solubility in polar aprotic solvents (e.g., MeCN, DMF).
LogP 2.88Indicates moderate lipophilicity, aiding in organic phase extraction during workup.

Mechanistic Rationale: The Bifunctional Advantage

The synthetic utility of 2-(4-bromophenoxy)ethyl methanesulfonate lies in its dual reactivity, which allows chemists to perform sequential reactions without protecting groups.

  • Pathway A: Aliphatic Nucleophilic Substitution ( SN​2 ) The methanesulfonate (mesylate) is an exceptional leaving group due to the resonance stabilization of the resultant anion. Compared to standard alkyl halides, the mesylate variant offers superior reaction kinetics for SN​2 displacements with sterically hindered or weakly nucleophilic amines. This significantly reduces the required reaction temperatures and minimizes competitive elimination (E2) side reactions.

  • Pathway B: Transition-Metal Catalyzed Cross-Coupling Once the SN​2 reaction is complete, the resulting intermediate retains an intact 4-bromophenyl ether moiety. Aryl bromides are excellent electrophiles for Palladium-catalyzed oxidative addition, allowing for subsequent Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to build rigid, multi-ring scaffolds[2].

ReactivityMap SM 2-(4-Bromophenoxy)ethyl methanesulfonate (CAS: 945999-94-0) SN2 Pathway A: SN2 Alkylation (Mesylate Displacement) SM->SN2 Nucleophiles (Amines, DIPEA) CrossCoupling Pathway B: Cross-Coupling (Aryl Bromide Activation) SM->CrossCoupling Pd-Catalyst, Boronic Acids Prod1 Spirocyclic Amines (EGFR Inhibitors) SN2->Prod1 Prod2 Biaryl Scaffolds (Advanced APIs) CrossCoupling->Prod2

Figure 1: Bifunctional reactivity map of 2-(4-Bromophenoxy)ethyl methanesulfonate.

Application Workflow 1: Synthesis of Spirocyclic EGFR Inhibitor Scaffolds

Spirocyclic amines are increasingly utilized in drug discovery to improve metabolic stability and alter the spatial geometry of APIs. The following protocol details the alkylation of 2-azaspiro[3.3]heptan-6-ol using 2-(4-bromophenoxy)ethyl methanesulfonate, a critical step in the synthesis of next-generation EGFR inhibitors[2].

Experimental Causality & Design
  • Solvent Selection (Acetonitrile): MeCN is a polar aprotic solvent that stabilizes the SN​2 transition state by solvating the leaving mesylate anion while leaving the amine nucleophile relatively unsolvated and highly reactive.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (Hünig's base) is sterically hindered. It acts as a "proton sponge" to neutralize the HCl salt of the starting amine and scavenges the methanesulfonic acid byproduct, driving the reaction forward without acting as a competing nucleophile.

Table 2: Reaction Stoichiometry for Spirocyclic Alkylation [2]

Reagent / SolventMW ( g/mol )EquivalentsAmountFunction
2-(4-Bromophenoxy)ethyl mesylate295.151.0500 mg (1.69 mmol)Electrophile
2-Azaspiro[3.3]heptan-6-ol HCl149.621.2304 mg (2.03 mmol)Nucleophile
N,N-Diisopropylethylamine (DIPEA)129.244.01.18 mL (6.78 mmol)Non-nucleophilic Base
Acetonitrile (MeCN)41.05N/A15.0 mLPolar Aprotic Solvent
Step-by-Step Protocol & Self-Validation System
  • Reagent Charging: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromophenoxy)ethyl methanesulfonate (500 mg) and 2-azaspiro[3.3]heptan-6-ol hydrochloride (304 mg).

  • Solvent & Base Addition: Suspend the solids in Acetonitrile (15 mL). Slowly add DIPEA (1.18 mL) dropwise via syringe.

    • Self-Validation Checkpoint 1: Upon addition of DIPEA, the heterogeneous suspension should transition to a more homogeneous state as the amine hydrochloride is neutralized into its soluble free-base form.

  • Thermal Activation: Attach a reflux condenser, flush the system with Nitrogen ( N2​ ), and heat the reaction mixture to 60 °C in an oil bath with continuous stirring for 18 hours.

  • In-Process Control (IPC): After 18 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Self-Validation Checkpoint 2: The LC-MS trace must show the complete consumption of the mesylate starting material and the appearance of the product mass [M+H]+=312.0/314.0m/z (exhibiting the characteristic 1:1 isotopic ratio of the bromine atom).

  • Aqueous Workup: Cool the reaction to room temperature. Partition the mixture between Ethyl Acetate (50 mL) and Deionized Water (50 mL). Separate the layers and extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL).

  • Washing & Drying: Combine the organic layers, wash with Brine (50 mL), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

  • Purification: Purify the crude brown solid via silica gel flash chromatography (25 g SiO2​ cartridge), eluting with a gradient of n-Heptane / Ethyl Acetate (100:0 to 80:20) to afford the target compound as a light yellow solid.

ProtocolWorkflow Step1 Step 1: Reagent Charging Mesylate (1.0 eq) + Amine HCl (1.2 eq) Step2 Step 2: Base Addition DIPEA (4.0 eq) in Acetonitrile Step1->Step2 Step3 Step 3: Thermal Activation 60 °C for 18 Hours Step2->Step3 Step4 Step 4: Aqueous Workup EtOAc Extraction & Brine Wash Step3->Step4 QC In-Process Control (LC-MS Monitoring) Step3->QC Check for completion Step5 Step 5: Purification Silica Flash Chromatography Step4->Step5

Figure 2: Standard experimental workflow for spirocyclic amine alkylation.

Application Workflow 2: Synthesis of Secondary Amine Precursors

The synthesis of simpler secondary amines, such as N-[2-(4-bromophenoxy)ethyl]-N-methylamine (CAS: 743456-85-1), is frequently utilized to generate precursors for CNS therapeutics and histamine H3 receptor antagonists[3].

Step-by-Step Protocol & Self-Validation System
  • Preparation: Dissolve 2-(4-bromophenoxy)ethyl methanesulfonate (1.0 eq) in a minimal volume of Tetrahydrofuran (THF).

  • Amination: Add a 2.0 M solution of Methylamine in THF (5.0 eq) to the reaction flask. The large excess of methylamine prevents over-alkylation (formation of the tertiary amine).

  • Reaction: Stir the mixture at room temperature for 12 hours.

    • Self-Validation Checkpoint: TLC analysis (Eluent: 10% MeOH in DCM with 1% NH4​OH ) should reveal a new, highly polar, ninhydrin-active spot corresponding to the secondary amine. LC-MS will confirm the target mass [M+H]+=230.0/232.0m/z [3].

  • Isolation: Concentrate the mixture in vacuo to remove excess methylamine and THF. Redissolve in DCM, wash with saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and concentrate to yield the secondary amine product.

Sources

Method

Application Note: 2-(4-Bromophenoxy)ethyl methanesulfonate in Orthogonal Cross-Coupling and Functionalization Workflows

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery and complex scaffold synthesis, bifunctional build...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery and complex scaffold synthesis, bifunctional building blocks are critical for modular assembly. 2-(4-Bromophenoxy)ethyl methanesulfonate (CAS: 945999-94-0)[1] is a highly versatile, differentially addressable precursor. By housing both an sp2 -hybridized aryl bromide and an sp3 -hybridized alkyl mesylate, this molecule enables orthogonal reactivity. This application note details the mechanistic rationale and validated protocols for leveraging this precursor in chemoselective nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions.

Chemical Profile & Mechanistic Rationale

The Principle of Orthogonal Reactivity

The strategic value of 2-(4-bromophenoxy)ethyl methanesulfonate lies in the distinct electronic and steric environments of its two electrophilic sites:

  • The Alkyl Mesylate ( sp3 C-O bond): The methanesulfonate group is a superior leaving group due to the strong resonance stabilization of the resulting sulfonate anion. It is highly susceptible to SN​2 displacement by nucleophiles (e.g., amines, azides, thiolates)[2]. Crucially, mesylates are generally inert to standard Pd(0) oxidative addition, allowing transition-metal catalysis to proceed elsewhere on the molecule without premature cleavage of the sp3 C-O bond.

  • The Aryl Bromide ( sp2 C-Br bond): Aryl bromides strike an optimal kinetic balance in cross-coupling. They undergo facile oxidative addition with Pd(0) or Ni(0) species much faster than aryl chlorides, yet they are more stable and cost-effective than aryl iodides[3]. Because the sp2 C-Br bond is inert to mild nucleophiles, the mesylate can be cleanly displaced prior to cross-coupling.

Advanced Cross-Electrophile Coupling (XEC)

Recent advances in dual catalysis have expanded the utility of such bifunctional precursors. By employing a Ni/Co dual catalytic system, it is possible to engage both the aryl bromide and the alkyl mesylate in cross-electrophile coupling (XEC) with different alkyl or aryl halides under reducing conditions, bypassing the need for pre-formed organometallic reagents[4].

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. Every step includes in-process controls and mechanistic causality to ensure reproducibility and high-fidelity scale-up.

Protocol A: Chemoselective SN​2 Amination (Mesylate Displacement)

Objective: Displace the mesylate with a secondary amine while preserving the aryl bromide for downstream coupling.

Reagents & Materials:

  • 2-(4-Bromophenoxy)ethyl methanesulfonate (1.0 equiv, 10 mmol)

  • Morpholine (Nucleophile, 1.5 equiv, 15 mmol)

  • Potassium Carbonate ( K2​CO3​ , 2.0 equiv, 20 mmol)

  • Anhydrous Acetonitrile (MeCN, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with the precursor and K2​CO3​ .

    • Causality: K2​CO3​ acts as a non-nucleophilic acid scavenger to neutralize the methanesulfonic acid byproduct, preventing protonation of the morpholine nucleophile.

  • Reaction: Add anhydrous MeCN, followed by morpholine. Heat the suspension to 65 °C for 4 hours.

    • Causality: MeCN is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of morpholine and accelerating the SN​2 trajectory.

  • In-Process Control (Validation): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Validation Metric: Complete consumption of the starting material (m/z 295.1) and appearance of the product mass (m/z 286.2 for 79Br ).

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ .

    • Causality: The basic aqueous wash removes any residual unreacted morpholine and methanesulfonate salts.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to afford 4-(2-(4-bromophenoxy)ethyl)morpholine.

Protocol B: Suzuki-Miyaura Cross-Coupling (Aryl Bromide Activation)

Objective: Couple the preserved aryl bromide from Protocol A with an arylboronic acid.

Reagents & Materials:

  • 4-(2-(4-bromophenoxy)ethyl)morpholine (1.0 equiv, 5 mmol)

  • Phenylboronic acid (1.2 equiv, 6 mmol)

  • Pd(dppf)Cl2​ (Catalyst, 0.05 equiv, 5 mol%)

  • Na2​CO3​ (Aqueous 2M solution, 3.0 equiv, 15 mmol)

  • 1,4-Dioxane (0.15 M)

Step-by-Step Methodology:

  • Degassing: Dissolve the aryl bromide and phenylboronic acid in 1,4-Dioxane. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to suppress homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​ and the degassed 2M Na2​CO3​ solution. Heat to 90 °C for 6 hours.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step. The aqueous base converts the boronic acid into a highly nucleophilic boronate complex, which is essential for the transmetalation step.

  • In-Process Control (Validation): Monitor by TLC (Hexanes:EtOAc 3:1).

    • Validation Metric: Disappearance of the UV-active bromide spot and emergence of a new, highly fluorescent biaryl spot.

  • Workup: Dilute with EtOAc and wash with brine.

    • Causality: Brine breaks the emulsion caused by the biphasic Dioxane/Water mixture and extracts residual Dioxane into the aqueous phase.

  • Purification: Purify via flash column chromatography to yield the final functionalized biaryl scaffold.

Quantitative Data Summaries

The following table summarizes the reaction parameters and expected outcomes when utilizing 2-(4-bromophenoxy)ethyl methanesulfonate in orthogonal workflows.

Reaction TypeTarget SiteCatalyst / ReagentSolvent & TempTypical YieldChemoselectivity
SN​2 Amination Alkyl MesylateMorpholine, K2​CO3​ MeCN, 65 °C85 - 92%>99% (Aryl Br intact)
SN​2 Azidation Alkyl Mesylate NaN3​ , 18-Crown-6DMF, 80 °C80 - 88%>99% (Aryl Br intact)
Suzuki Coupling Aryl Bromide Pd(dppf)Cl2​ , Na2​CO3​ Dioxane/H₂O, 90 °C75 - 85%>95% (Mesylate intact)*
Dual XEC Both Sites NiCl2​ / Co(Pc) , ZnDMF, 25 °C60 - 75%One-pot dual functionalization

*Note: Suzuki coupling with an intact mesylate requires strictly mild bases (e.g., K3​PO4​ or Cs2​CO3​ ) and lower temperatures to prevent premature mesylate hydrolysis.

Workflow Visualization

The diagram below maps the divergent synthetic pathways accessible from this bifunctional precursor.

G Precursor 2-(4-Bromophenoxy)ethyl methanesulfonate (CAS: 945999-94-0) SN2 Pathway A: SN2 Displacement (Nucleophile attacks sp3 C) Precursor->SN2 Amines, Azides Base, Heat PdX Pathway B: Pd-Catalysis (Oxidative Addition at sp2 C) Precursor->PdX Pd(0), Boronic Acid Base, Heat InterA Aryl Bromide Intermediate (Mesylate Cleaved) SN2->InterA InterB Alkyl Mesylate Intermediate (Biaryl Formed) PdX->InterB Final Fully Functionalized Target Scaffold InterA->Final Pd-Catalyzed Cross-Coupling InterB->Final SN2 Displacement

Caption: Divergent orthogonal functionalization workflows for 2-(4-bromophenoxy)ethyl methanesulfonate.

References

  • GuideChem. "945999-94-0 2-(4-bromophenoxy)ethyl methanesulfonate." Chemical Dictionary. Available at:[1]

  • National Institutes of Health (NIH) / PMC. "A benzenesulfonamide derivative as a novel PET radioligand for CXCR4." Demonstration of mesylate displacement by azide nucleophiles. Available at:[2]

  • National Institutes of Health (NIH) / PMC. "A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies." Ni/Co dual catalysis for cross-electrophile coupling. Available at:[4]

  • American Chemical Society (ACS). "Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols." Organic Letters. Available at:[3]

Sources

Application

Experimental procedure for the alkylation of amines with 2-(4-Bromophenoxy)ethyl methanesulfonate

Application Note: Alkylation of Amines with 2-(4-Bromophenoxy)ethyl Methanesulfonate Introduction & Mechanistic Rationale The N-alkylation of amines is a foundational transformation in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Alkylation of Amines with 2-(4-Bromophenoxy)ethyl Methanesulfonate

Introduction & Mechanistic Rationale

The N-alkylation of amines is a foundational transformation in medicinal chemistry and drug development, enabling the rapid construction of diverse pharmacophores. In this context, 2-(4-Bromophenoxy)ethyl methanesulfonate serves as a highly versatile bifunctional building block. The methanesulfonate (mesylate) moiety acts as an excellent leaving group for nucleophilic aliphatic substitution (SN2) [1], while the 4-bromophenoxy ether provides a robust handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Causality in Reagent Selection:

  • Electrophile Choice: Alkyl mesylates are preferred over their corresponding bromides or chlorides due to their lower volatility, reduced toxicity, and highly predictable reactivity profiles in polar aprotic solvents [1].

  • Finkelstein Catalysis: The addition of catalytic sodium iodide (NaI) or potassium iodide (KI) facilitates an in situ Finkelstein reaction. The mesylate is transiently converted into a more reactive alkyl iodide, which significantly accelerates the SN2 displacement by the amine and minimizes competing elimination pathways [2].

  • Base Selection: An inorganic base such as potassium carbonate (K₂CO₃) or an organic non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is employed to neutralize the methanesulfonic acid generated during the reaction. This prevents the protonation of the nucleophilic amine, ensuring the reaction proceeds to completion [3].

Experimental Workflow

The following diagram illustrates the logical progression of the alkylation workflow, from reagent activation to final product isolation.

G A 1. Reactant Preparation Amine + Mesylate + Base B 2. Finkelstein Activation Add NaI/KI (cat.) A->B C 3. SN2 Alkylation Heat at 60-80°C in MeCN/DMF B->C D 4. In-Process Control LC-MS / TLC Monitoring C->D E 5. Aqueous Workup Extract & Wash D->E F 6. Purification Flash Chromatography E->F G 7. Product Isolation Pure Alkylated Amine F->G

Logical workflow for the SN2 alkylation of amines using Finkelstein activation.

Materials and Reagents

Reagent / MaterialEquivalentsRole in Reaction
Amine (Primary or Secondary)1.0 eqNucleophile
2-(4-Bromophenoxy)ethyl methanesulfonate1.0 - 1.1 eqElectrophile / Alkylating Agent
Potassium Carbonate (K₂CO₃)2.0 - 3.0 eqAcid Scavenger (Base)
Sodium Iodide (NaI)0.1 - 0.2 eqFinkelstein Catalyst
Acetonitrile (MeCN) or DMF0.1 - 0.2 MPolar Aprotic Solvent
Ethyl Acetate (EtOAc) / WaterN/AWorkup Solvents

Step-by-Step Experimental Protocol

Note: This protocol is optimized for secondary amines (e.g., piperidine derivatives) to form tertiary amines. When using primary amines, strict stoichiometric control (0.9 eq of mesylate) or bulky protecting groups may be necessary to prevent over-alkylation [3].

Step 1: Reaction Setup

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 eq) and 2-(4-Bromophenoxy)ethyl methanesulfonate (1.1 mmol, 1.1 eq).

  • Suspend the reactants in anhydrous Acetonitrile (MeCN) (5.0 mL) to achieve a 0.2 M concentration. (Expert Insight: MeCN is preferred over DMF for easier downstream workup, though DMF can be used if substrate solubility is poor).

  • Add finely powdered K₂CO₃ (2.0 mmol, 2.0 eq) and NaI (0.1 mmol, 0.1 eq) to the stirring mixture.

Step 2: Execution and Finkelstein Activation 4. Attach a reflux condenser to the flask and flush the system with inert gas (Nitrogen or Argon). 5. Heat the reaction mixture to 70 °C using an oil bath or heating block. 6. Self-Validating Check: The mixture will initially appear as a heterogeneous suspension. As the Finkelstein reaction proceeds, a slight color change (often pale yellow) may occur due to the transient formation of the alkyl iodide intermediate.

Step 3: In-Process Monitoring 7. After 4 hours, sample the reaction mixture (approx. 10 µL), dilute in LC-MS grade Methanol, and analyze via LC-MS or TLC . 8. Continue heating until the starting amine is completely consumed (typically 12–24 hours). (Expert Insight: If conversion stalls, verify the base has not clumped and consider adding an additional 0.05 eq of NaI).

Step 4: Aqueous Workup 9. Once complete, cool the reaction mixture to room temperature. 10. Quench the reaction by adding distilled water (10 mL) to dissolve the inorganic salts (K₂CO₃, NaI, and potassium methanesulfonate). 11. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 10 mL). 12. Combine the organic layers and wash sequentially with water (10 mL) and saturated aqueous NaCl (brine, 10 mL). 13. Self-Validating Check: The organic layer should be clear and free of emulsion. Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (or Dichloromethane/Methanol for highly polar tertiary amines). 15. Pool the product-containing fractions (verified by TLC) and concentrate in vacuo to afford the pure N-(2-(4-bromophenoxy)ethyl)amine derivative.

Quantitative Data & Expected Outcomes

The table below summarizes typical reaction parameters and expected yields based on amine classification.

Amine ClassExample SubstrateTemp (°C)Time (h)Expected YieldMajor Byproduct Risk
Secondary (Cyclic)Piperidine701285 - 95%Minimal
Secondary (Acyclic)Diethylamine601675 - 85%Elimination (Alkene)
Primary (Benzylic)Benzylamine25 - 502460 - 70%Dialkylation
Primary (Aniline)Aniline8024 - 3640 - 60%Low Conversion

Troubleshooting & Optimization

  • Issue: High levels of dialkylation (for primary amines).

    • Causality: Primary amines form secondary amines, which are often more nucleophilic and sterically unhindered enough to react with a second equivalent of the mesylate.

    • Solution: Use a large excess of the primary amine (if inexpensive) or slowly add the mesylate via a syringe pump to maintain a low electrophile concentration [3].

  • Issue: Incomplete conversion.

    • Causality: Poor solubility of the inorganic base or deactivation of the nucleophile due to acidic microenvironments.

    • Solution: Switch the solvent from MeCN to DMF, or change the base from K₂CO₃ to a soluble organic base like DIPEA or Triethylamine (Et₃N).

References

  • Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. Organic Process Research & Development (ACS Publications).[Link]

  • Practical Synthetic Organic Chemistry: Aliphatic Nucleophilic Substitution. John Wiley & Sons.[Link]

Method

Application Note: Comprehensive Purification Protocols for Crude 2-(4-Bromophenoxy)ethyl Methanesulfonate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Context In medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Context

In medicinal chemistry and drug development, alkyl mesylates are critical electrophilic intermediates used to install functional groups via nucleophilic substitution (SN2) reactions. 2-(4-Bromophenoxy)ethyl methanesulfonate (CAS: 945999-94-0)[1] is a highly valuable building block, combining a reactive mesylate leaving group with a hydrophobic, heavy-atom-containing bromophenoxy moiety.

The standard synthesis of this compound involves the reaction of 2-(4-bromophenoxy)ethanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine (Et₃N) or pyridine, typically in dichloromethane (DCM)[2]. While the conversion is generally highly efficient, the crude reaction mixture invariably contains a complex matrix of impurities:

  • Unreacted Methanesulfonyl Chloride (MsCl): Highly reactive and moisture-sensitive.

  • Amine Hydrochloride Salts (e.g., Et₃N·HCl): Byproducts of the acid-scavenging process.

  • Methanesulfonic Acid (MsOH): Formed via the hydrolysis of excess MsCl.

  • Unreacted 2-(4-Bromophenoxy)ethanol: Often present in trace amounts if the reaction does not reach 100% completion.

This application note details a field-proven, multi-stage purification strategy designed to isolate 2-(4-bromophenoxy)ethyl methanesulfonate in >99% purity while preventing the degradation of the sensitive sulfonate ester.

Physicochemical Properties & Stability Data

Understanding the physicochemical profile of the target compound and its precursors is essential for designing an effective purification logic. The mesylate group is an excellent leaving group because the resulting methanesulfonate anion is resonance-stabilized[2]. However, this same property makes the product susceptible to premature hydrolysis or substitution if exposed to strong nucleophiles, harsh bases, or highly acidic chromatography media for prolonged periods.

Property / Parameter2-(4-Bromophenoxy)ethanol (Precursor)2-(4-Bromophenoxy)ethyl methanesulfonate (Product)
CAS Registry Number 34743-88-9[3]945999-94-0[1]
Molecular Weight 217.06 g/mol 295.15 g/mol [4]
Physical State Solid (mp: 53–55 °C)[3]Low-melting solid / Viscous oil
TLC Rf (4:1 Hexane/EtOAc) ~ 0.20 (More polar due to -OH)~ 0.50 (Less polar due to -OMs)
UV Activity (254 nm) Highly Active (Bromophenyl ring)Highly Active (Bromophenyl ring)
Stability Considerations Stable under standard conditionsSensitive to prolonged silica exposure and strong bases

Purification Workflow Logic

The purification of crude alkyl mesylates must be treated as a self-validating system where each step specifically targets a class of impurities based on orthogonal physical properties (solubility, polarity, and crystallinity).

  • Aqueous Quench & Extraction: Removes water-soluble salts, acids, and quenched MsCl.

  • Flash Chromatography: Separates the target mesylate from the unreacted polar alcohol.

  • Crystallization/Trituration: Provides final structural polishing to achieve pharmaceutical-grade purity.

PurificationWorkflow Crude Crude Reaction Mixture (Product, MsCl, Et3N·HCl, Alcohol) Quench Aqueous Quench (Cold NaHCO3 / H2O) Crude->Quench LLE Liquid-Liquid Extraction (DCM / H2O) Quench->LLE OrgPhase Organic Phase (DCM) (Product, Unreacted Alcohol) LLE->OrgPhase Bottom Layer AqPhase Aqueous Phase (Salts, MsOH) -> Discard LLE->AqPhase Top Layer Chromatography Flash Chromatography (Hexane/EtOAc Gradient) OrgPhase->Chromatography Remove Alcohol Crystallization Recrystallization (Hexane/DCM) Chromatography->Crystallization Polishing Step Pure Pure 2-(4-Bromophenoxy)ethyl methanesulfonate (>99%) Crystallization->Pure

Figure 1: Multi-stage purification workflow for crude 2-(4-Bromophenoxy)ethyl methanesulfonate.

Detailed Experimental Protocols

Phase 1: Reaction Quenching & Liquid-Liquid Extraction (LLE)

Purpose: To safely neutralize unreacted MsCl and remove all water-soluble byproducts (Et₃N·HCl, methanesulfonic acid) without hydrolyzing the target mesylate[2].

Causality & Expert Insight: Methanesulfonyl chloride reacts exothermically with water. If the reaction is quenched at room temperature, the localized heat and resulting acidic environment can cause the newly formed mesylate to hydrolyze back into the starting alcohol. Quenching must be performed at 0–5 °C using a mild base (NaHCO₃) to buffer the aqueous layer to ~pH 7.5.

Step-by-Step Procedure:

  • Transfer the crude reaction mixture (in DCM) to a round-bottom flask and cool to 0–5 °C using an ice-water bath.

  • Vigorously stir the mixture and slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise. Note: CO₂ gas evolution will occur. Ensure adequate ventilation.

  • Once gas evolution ceases, transfer the biphasic mixture to a separatory funnel.

  • Separate the lower organic layer (DCM).

  • Extract the remaining upper aqueous layer with two additional volumes of cold DCM.

  • Combine the organic layers and wash sequentially with:

    • Cold distilled water (1x)

    • Saturated aqueous NaCl (brine) (1x)

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Avoid MgSO₄ if the solution is slightly acidic, as it can sometimes act as a Lewis acid and promote degradation.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) using a water bath set no higher than 30 °C to yield the crude product.

Phase 2: Flash Column Chromatography

Purpose: To separate the target mesylate from trace amounts of unreacted 2-(4-bromophenoxy)ethanol.

Causality & Expert Insight: Alkyl mesylates can be sensitive to the slightly acidic nature of standard bare silica gel, leading to streaking or degradation if left on the column for extended periods. To mitigate this, the chromatography must be run as a flash column (rapid elution using pressurized air/nitrogen). Because the mesylate lacks the hydrogen-bond donating -OH group of the precursor, it is significantly less polar and will elute first.

Step-by-Step Procedure:

  • Prepare a chromatography column using standard silica gel (230–400 mesh). Optional: If prior degradation was observed, pre-treat the silica by slurrying it in hexanes containing 1% triethylamine to neutralize acidic sites.

  • Dissolve the crude isolate from Phase 1 in a minimal amount of DCM (1–2 mL per gram of crude) and load it carefully onto the silica bed.

  • Elute the column using a step gradient of Hexanes and Ethyl Acetate (EtOAc):

    • Start with 100% Hexanes (1 column volume) to flush non-polar impurities.

    • Transition to 9:1 Hexanes:EtOAc.

    • Gradually increase to 4:1 Hexanes:EtOAc.

  • Collect fractions and monitor via Thin Layer Chromatography (TLC) using UV light (254 nm) for visualization.

    • Target Product: Elutes at R_f ~ 0.50 (4:1 Hex/EtOAc).

    • Alcohol Impurity: Elutes later at R_f ~ 0.20.

  • Pool the fractions containing the pure mesylate and concentrate under reduced pressure at <30 °C.

Phase 3: Crystallization / Trituration (Polishing)

Purpose: To achieve >99% purity by removing trace solvent and co-eluting micro-impurities.

Causality & Expert Insight: Given that the precursor alcohol is a solid (mp 53–55 °C)[3], the heavy bromophenyl-containing mesylate is highly prone to crystallization. If the product from Phase 2 is a viscous oil, it is likely supersaturated or contains trace DCM disrupting the crystal lattice.

Step-by-Step Procedure:

  • Transfer the concentrated mesylate to a clean Erlenmeyer flask.

  • Dissolve the compound in the minimum required volume of warm DCM (~35 °C).

  • While swirling, add cold hexanes dropwise until the solution becomes slightly turbid (cloud point).

  • Add a single drop of DCM to clear the turbidity, cover the flask, and allow it to cool slowly to room temperature undisturbed.

  • Once seed crystals form, transfer the flask to a 4 °C refrigerator for 12 hours to maximize yield.

  • Collect the white crystalline solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold hexanes and dry under high vacuum for 4 hours.

Analytical Validation

To ensure the self-validating nature of this protocol, the final purified 2-(4-bromophenoxy)ethyl methanesulfonate must be analyzed to confirm both identity and purity:

  • ¹H NMR (CDCl₃): Look for the distinct downfield shift of the methylene protons adjacent to the oxygen. The -CH₂-OH protons of the starting material typically appear around 3.9 ppm, whereas the -CH₂-OMs protons of the product will shift significantly downfield to ~4.4–4.6 ppm due to the strong electron-withdrawing nature of the mesylate group. A sharp singlet integrating to 3H at ~3.0 ppm confirms the presence of the -CH₃ group of the methanesulfonate.

  • HPLC (Reverse Phase, C18): Run a gradient of Water/Acetonitrile (with 0.1% Formic Acid). The mesylate will have a longer retention time than the starting alcohol due to increased hydrophobicity. Purity should be >99% by area under the curve (AUC) at 254 nm.

References

  • National Center for Biotechnology Information: PubChem Compound Summary for CID 85257, Methanesulfonate. PubChem. Available at:[Link]

Sources

Application

Use of 2-(4-Bromophenoxy)ethyl methanesulfonate in the development of novel organic materials

Application Note: 2-(4-Bromophenoxy)ethyl Methanesulfonate in the Design and Synthesis of Novel Organic Materials and Small-Molecule Therapeutics Target Audience: Researchers, materials scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(4-Bromophenoxy)ethyl Methanesulfonate in the Design and Synthesis of Novel Organic Materials and Small-Molecule Therapeutics

Target Audience: Researchers, materials scientists, and drug development professionals.

Introduction & Mechanistic Rationale

In the landscape of advanced organic synthesis, the demand for versatile, bifunctional linkers is paramount for constructing complex molecular architectures. 2-(4-Bromophenoxy)ethyl methanesulfonate (CAS: 945999-94-0) serves as a premier building block due to its highly orthogonal reactivity profile.

As a Senior Application Scientist, I emphasize the causality behind selecting this specific reagent over simpler alkyl halides. The molecule features two distinct reactive sites:

  • The Methanesulfonate (Mesylate, −OMs ) Group: A superior leaving group compared to chlorides or bromides. The resonance-stabilized sulfonate anion lowers the activation energy for bimolecular nucleophilic substitution ( SN​2 ), allowing for milder reaction conditions that prevent unwanted elimination (E2) side reactions.

  • The Aryl Bromide ( −Br ) Group: An ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This orthogonality allows chemists to perform sequential, protecting-group-free functionalizations: first attaching a nucleophilic core (like an amine or carbazole) via SN​2 , and subsequently extending π -conjugation or adding pharmacophores via cross-coupling[1].

Table 1: Physicochemical & Reactivity Profile
PropertySpecification / Detail
Chemical Name 2-(4-Bromophenoxy)ethyl methanesulfonate
CAS Number 945999-94-0
Molecular Formula C9​H11​BrO4​S
Molecular Weight 295.15 g/mol
Primary Reactivity (Site 1) SN​2 Displacement (susceptible to amines, thiols, alkoxides)
Secondary Reactivity (Site 2) Oxidative addition by Pd(0) (Cross-coupling)
Storage Conditions Cool, dry, well-ventilated area; light-sensitive[1]

Application Workflows

A. Optoelectronic Materials (OLEDs & Liquid Crystals)

In materials science, 2-(4-bromophenoxy)ethyl derivatives are critical precursors for synthesizing brominated aromatic cores used in organic light-emitting diodes (OLEDs) and liquid crystals[1]. By displacing the mesylate with a hole-transporting moiety (e.g., diphenylamine) and coupling the aryl bromide with an emissive fluorophore, researchers can rapidly generate libraries of conjugated optoelectronic materials.

Reactivity SM 2-(4-Bromophenoxy)ethyl methanesulfonate SN2 Step 1: SN2 Displacement (Nucleophile: Amine/Carbazole) SM->SN2 Base, Heat Intermediate Intermediate: Alkyl-Functionalized Aryl Bromide SN2->Intermediate -OMs Leaving Group Suzuki Step 2: Suzuki Coupling (Aryl Boronic Acid, Pd Cat.) Intermediate->Suzuki Orthogonal Reactivity Product Final Conjugated Material (OLED / Liquid Crystal) Suzuki->Product C-C Bond Formation

Caption: Workflow demonstrating the orthogonal reactivity of the bifunctional linker.

B. Small-Molecule Therapeutics (Kinase Inhibitors)

In medicinal chemistry, this linker is famously utilized in the synthesis of Src kinase inhibitors, such as the FDA-approved drug Tirbanibulin (KX2-391)[2]. The mesylate is displaced by morpholine to enhance aqueous solubility and target binding within the Src substrate pocket[2]. The resulting intermediate, 4-(2-(4-bromophenoxy)ethyl)morpholine, is then subjected to a Suzuki reaction with a functionalized pyridine boronic acid[3].

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols integrate causality for reagent selection and built-in analytical validation steps.

Protocol 1: SN​2 Nucleophilic Substitution (Synthesis of Morpholine Intermediate)

Objective: Displace the mesylate group with morpholine to yield 4-(2-(4-bromophenoxy)ethyl)morpholine.

Mechanistic Insight: Potassium carbonate ( K2​CO3​ ) is selected as a heterogeneous, mild base. It effectively scavenges the methanesulfonic acid byproduct without being strong enough to induce E2 elimination of the mesylate. Acetonitrile ( MeCN ) is used as a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive.

  • Setup: Charge a dry, nitrogen-flushed round-bottom flask with 2-(4-bromophenoxy)ethyl methanesulfonate (1.0 equiv) and morpholine (1.2 equiv).

  • Solvation: Add anhydrous acetonitrile (10 volumes) followed by finely powdered anhydrous K2​CO3​ (3.0 equiv).

  • Reaction: Heat the suspension to 80°C under vigorous stirring for 12–16 hours.

  • In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Eluent: 30% EtOAc in Hexanes). The starting material will appear as a higher running spot compared to the highly polar morpholine adduct.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and 1M aqueous NaOH (to remove any unreacted acidic impurities)[4].

  • Self-Validating NMR Check: Analyze the crude product via 1H NMR ( CDCl3​ ). Critical Validation: Confirm the complete disappearance of the sharp mesylate methyl singlet at ∼3.0 ppm .

Protocol Prep Reaction Setup Reagents, Solvent, Inert Gas Reaction Nucleophilic Substitution (Morpholine, K2CO3, MeCN, 80°C) Prep->Reaction Monitor In-Process Control (TLC) Check for Mesylate Consumption Reaction->Monitor Monitor->Reaction If SM remains Workup Aqueous Workup & Extraction (EtOAc / 1M NaOH) Monitor->Workup If SM consumed Validate Validation: 1H-NMR Loss of ~3.0 ppm Singlet (-OMs) Workup->Validate

Caption: Self-validating protocol for the SN2 displacement of the mesylate group.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Couple the brominated intermediate with 6-fluoropyridin-3-yl-3-boronic acid[5].

Mechanistic Insight: Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) is chosen as the catalyst. The electron-rich phosphine ligands stabilize the Pd(0) species for the initial oxidative addition into the strong C-Br bond. Aqueous sodium carbonate ( Na2​CO3​ ) is strictly required to convert the boronic acid into a highly nucleophilic boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[5].

  • Setup: In a reactor equipped with a reflux condenser and sparging tube, combine the aryl bromide intermediate (1.0 equiv) and the boronic acid (1.24 equiv) in Dimethoxyethane (DME)[5].

  • Activation: Add a 2.0 M aqueous solution of Na2​CO3​ (3.0 equiv)[5].

  • Deoxygenation (Critical Step): Sparge the biphasic mixture with Argon for 50 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species[2].

  • Catalysis: Quickly add Pd(PPh3​)4​ (0.04 equiv) under a positive stream of Argon[2]. Heat the mixture to reflux (85°C) for 8 hours.

  • Validation (LC-MS): Sample the organic layer. Confirm the mass shift corresponding to the loss of Bromine and the addition of the fluoropyridine mass.

  • Purification: Filter through a pad of Celite to remove palladium black. Extract with EtOAc, dry over MgSO4​ , and purify via silica gel chromatography[3].

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of 2-(4-Bromophenoxy)ethyl methanesulfonate

**Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-(4-Bromophenoxy)ethyl methanesulfonate. Given the compound's classification as a methanesulfonate ester, this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

**Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-(4-Bromophenoxy)ethyl methanesulfonate. Given the compound's classification as a methanesulfonate ester, this guide is grounded in the established hazardous properties of this chemical class, including potential mutagenicity, carcinogenicity, and reproductive toxicity. The protocols herein are designed for researchers, scientists, and drug development professionals to minimize exposure risk and ensure laboratory safety and compound integrity.

Introduction and Scientific Context

2-(4-Bromophenoxy)ethyl methanesulfonate is a bifunctional organic molecule featuring a bromophenoxy group and a methanesulfonate (mesylate) ester. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceutical agents.

However, the methanesulfonate ester functional group is a structural alert for potential genotoxicity. Compounds like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are known alkylating agents that can react with DNA, leading to mutations, and are classified as known or reasonably anticipated human carcinogens[1][2][3]. Therefore, 2-(4-Bromophenoxy)ethyl methanesulfonate must be handled with the highest degree of caution, assuming it possesses similar hazardous properties. The principle of As Low As Reasonably Practicable (ALARP) must be applied to all procedures involving this compound.

Hazard Identification and Risk Assessment

While specific toxicological data for 2-(4-Bromophenoxy)ethyl methanesulfonate is not widely available, the hazards are inferred from the methanesulfonate ester class.

Table 1: Summary of Anticipated Hazards

Hazard Class Description Rationale & Representative Citations
Mutagenicity Category 1B: May cause genetic defects. Methanesulfonate esters are known alkylating agents.[3][4]
Carcinogenicity Category 1B: May cause cancer. Confirmed in animal studies for analogous compounds like MMS and EMS.[1][2][4]
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child. Evidence from related compounds suggests potential reproductive effects.[2][4]
Acute Toxicity (Oral) Category 4: Harmful if swallowed. A common hazard for this class of chemicals.[4][5]
Skin Irritation Category 2: Causes skin irritation. Direct contact can lead to local irritation.[4][6]
Eye Irritation Category 2A: Causes serious eye irritation. Vapors or direct contact can cause significant eye damage.[4][5][6]

| Skin Sensitization | Category 1: May cause an allergic skin reaction. | Repeated exposure may lead to sensitization.[4][7] |

Hierarchy of Controls: A Mandatory Safety Framework

To mitigate the significant risks associated with this compound, a multi-layered safety approach is required. The hierarchy of controls prioritizes strategies from most to least effective.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Potent Compounds Elimination Elimination / Substitution (Not feasible for required research) Engineering Engineering Controls (Fume Hood, Glovebox) Admin Administrative Controls (SOPs, Training, Restricted Access) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator)

Caption: Hierarchy of controls for potent compounds.

Detailed Protocols for Handling and Storage

Personal Protective Equipment (PPE) Protocol

Proper PPE is the last line of defense and is non-negotiable.

Table 2: Mandatory PPE Requirements

Body Part Equipment Specification Rationale
Hands Double-gloving: Nitrile or neoprene gloves. Change immediately if contaminated. Prevents skin absorption. Double-gloving provides protection against tears and during glove changes.[6]
Eyes/Face Chemical safety goggles and a full-face shield. Protects against splashes and airborne particles causing serious eye irritation.[6][8]
Respiratory A NIOSH-approved respirator with organic vapor cartridges. Required when handling the solid outside of a glovebox or if aerosols/vapors may be generated.[2][4]

| Body | A dedicated lab coat with elastic cuffs. Disposable sleeves are recommended. | Prevents contamination of personal clothing.[7][8] |

Receiving and Storage Workflow

All newly received containers must be treated as potentially contaminated on the exterior.

Receiving_and_Storage_Workflow cluster_receiving Receiving cluster_storage Storage start Receive Package unpack Unpack in Fume Hood start->unpack inspect Inspect Primary Container for Damage unpack->inspect wipe Wipe Primary Container inspect->wipe No Damage spill Initiate Spill Protocol inspect->spill Damaged/ Leaking log Log in Chemical Inventory wipe->log store Store in Designated Location (Locked, Ventilated Cabinet) log->store end Secure Storage store->end

Caption: Workflow for receiving and storing the compound.

Protocol for Weighing and Aliquoting

This protocol is designed to prevent the generation and inhalation of airborne particles.

  • Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is functioning correctly.

  • Containment: Perform all manipulations within the fume hood. Place a disposable absorbent liner on the work surface.

  • Tare: Place a clean, tared weighing vessel on the analytical balance inside the hood.

  • Dispensing: Carefully open the primary container. Use a dedicated spatula to transfer the approximate amount of solid to the weighing vessel. Avoid creating dust.

  • Sealing: Immediately and tightly close the primary container.[4][7][9]

  • Final Weighing: Obtain the precise weight.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel.

  • Decontamination: Wipe the spatula and any affected surfaces with a suitable solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste.

  • Clean-up: Remove the disposable liner and dispose of it as hazardous waste.

Storage Conditions

Proper storage is critical for maintaining compound stability and ensuring laboratory safety. Methanesulfonates can be sensitive to moisture and may hydrolyze over time.[10][11][12]

Table 3: Recommended Storage Conditions

Parameter Condition Rationale
Temperature 2-8°C Cool conditions slow potential degradation pathways.[6]
Atmosphere Tightly sealed container, under an inert atmosphere (Argon or Nitrogen). The compound is likely moisture-sensitive; inert gas displaces moisture and oxygen.[2][4]
Location Store in a designated, locked, and ventilated cabinet for carcinogens. Prevents unauthorized access and ensures containment in case of a leak.[2][4][9]

| Incompatibles | Segregate from strong oxidizing agents, strong acids, and strong bases. | Avoids potentially hazardous reactions.[2][5][8][9] |

Emergency Procedures

Rapid and correct response to an emergency is critical.

Spill Response

Spill_Response_Protocol cluster_minor Minor Spill (Inside Fume Hood) cluster_major Major Spill (Outside Containment) start Spill Occurs assess Assess Spill Size & Location start->assess absorb Cover with Inert Absorbent Material assess->absorb Minor alert Alert Colleagues & Supervisor assess->alert Major collect Collect into Hazardous Waste Container absorb->collect decon Decontaminate Area collect->decon evacuate Evacuate Immediate Area alert->evacuate secure Restrict Access evacuate->secure contact Contact Emergency Response / EH&S secure->contact

Caption: Decision tree for spill response.

Personal Exposure Protocol
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4][5]

In all cases of exposure, provide the Safety Data Sheet (SDS) for a related compound like Ethyl Methanesulfonate to the attending medical personnel.

Waste Disposal

All waste generated from handling 2-(4-Bromophenoxy)ethyl methanesulfonate is considered hazardous.

  • Solid Waste: Contaminated gloves, liners, wipes, and unused compound must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Reaction mixtures and contaminated solvents must be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Contaminated needles or spatulas must be disposed of in a designated sharps container.

  • Disposal Route: All waste must be disposed of through an approved hazardous waste management service, following all local, state, and federal regulations.[2][4][8][9]

References

  • Gernon, M., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. [Link]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. ACS Publications. [Link]

  • National Toxicology Program (NTP). RoC Profile: Methyl Methanesulfonate. U.S. Department of Health and Human Services. [Link]

  • Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. [Link]

  • Product Quality Research Institute (PQRI). Sulfonate Esters. [Link]

  • U.S. Environmental Protection Agency. (2010). Pesticides, Label, TBCH. [Link]

  • Molecular Toxicology Inc. (2015). Safety Data Sheet: Ethyl Methanesulfonate. [Link]

  • Angene Chemical. (2021). Safety Data Sheet: (4-Bromophenyl)(phenyl)methanol. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for the purification of 2-(4-Bromophenoxy)ethyl methanesulfonate

Technical Support Center: Purification of 2-(4-Bromophenoxy)ethyl Methanesulfonate Welcome to the technical support guide for the purification of 2-(4-Bromophenoxy)ethyl methanesulfonate. This document provides in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-(4-Bromophenoxy)ethyl Methanesulfonate

Welcome to the technical support guide for the purification of 2-(4-Bromophenoxy)ethyl methanesulfonate. This document provides in-depth troubleshooting advice in a frequently asked questions (FAQ) format to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of this important intermediate.

Frequently Asked Questions (FAQs)

Issue 1: Crude Product is an Oil or Gummy Solid

Q: My reaction work-up resulted in a thick, brown oil instead of a solid crude product. How can I purify this?

A: This is a common issue often stemming from residual solvent, impurities acting as a eutectic mixture, or incomplete reaction. Your primary goal is to induce crystallization or prepare the material for chromatography.

Causality and Strategy: Oils and gums resist crystallization because their disordered state is energetically favorable, often due to the presence of impurities that disrupt the crystal lattice formation of the desired product.

Recommended Protocol:

  • Solvent Removal: First, ensure all reaction solvents (like dichloromethane or THF) and any volatile reagents (like triethylamine or pyridine) are thoroughly removed.[1] Use a rotary evaporator followed by drying under high vacuum for several hours.

  • Trituration: Attempt to "crash out" the solid by trituration.

    • Add a non-polar solvent in which your product is expected to be poorly soluble, such as hexanes or diethyl ether.

    • Stir the mixture vigorously with a glass rod, scratching the inside of the flask to create nucleation sites for crystal growth.[2][3]

    • If successful, a precipitate will form, which can be collected by vacuum filtration.[4] Wash the collected solid with a small amount of the cold trituration solvent.

  • If Trituration Fails: If the product remains an oil, it is heavily impure. The best course of action is to proceed directly to column chromatography. Dissolve the oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel before loading it onto the column.

Issue 2: Challenges with Column Chromatography

Q: I'm performing silica gel chromatography, but my product is eluting with impurities or is showing significant tailing. What should I do?

A: This indicates a suboptimal solvent system or interactions with the silica gel. 2-(4-Bromophenoxy)ethyl methanesulfonate is a relatively polar compound due to the sulfonate ester and ether linkages, which can lead to these issues.[5][6]

Troubleshooting Strategies:

  • TLC Analysis is Key: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). The ideal system should give your target compound an Rf value of approximately 0.25-0.35 for good separation.[6]

  • Addressing Tailing: Peak tailing on silica gel often results from the interaction of polar functional groups with acidic silanol groups on the silica surface.[7]

    • Solution: Add a small amount (0.5-1%) of a polar modifier like triethylamine or methanol to your eluent. Triethylamine will neutralize the acidic sites on the silica, while methanol can help displace highly adsorbed compounds.[6]

  • Improving Separation: If your product is co-eluting with a less polar impurity (higher Rf), decrease the polarity of your eluent. If it's co-eluting with a more polar impurity (lower Rf), you may need to slowly increase the eluent polarity (gradient elution) after the main impurity has eluted.

Problem Likely Cause Suggested Solution
Compound won't move off baseline Eluent is not polar enough.Increase the percentage of the polar solvent (e.g., ethyl acetate in hexanes). If already at 100% ethyl acetate, switch to a more polar system like dichloromethane/methanol.[7]
All spots run to the top of the TLC plate Eluent is too polar.Decrease the percentage of the polar solvent.
Streaking or tailing on TLC/Column Compound is interacting strongly with acidic silica gel.Add 0.5-1% triethylamine to the eluent system.[6]
Poor separation between spots Incorrect solvent system polarity.Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol, ether/hexanes) to maximize the difference in Rf values (ΔRf).
Issue 3: Low Yield After Recrystallization

Q: I successfully isolated a solid, but my yield after recrystallization is very low. How can I improve recovery?

A: Low recovery is a classic challenge in recrystallization, often caused by using an improper solvent, using too much solvent, or cooling the solution too quickly.[3][4] The goal is to find a solvent where the compound is highly soluble when hot but poorly soluble when cold.[2][4][8]

Optimization Workflow:

  • Solvent Selection: The choice of solvent is critical.[2][4]

    • Good Solvent: Dissolves the compound completely when hot.

    • Poor Solvent: The compound has very low solubility, even when hot.

    • Ideal System: Often a binary mixture. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, ethyl acetate), and then add a "poor" hot solvent (e.g., water, hexanes) dropwise until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[2][3] Adding too much will keep your product in solution even after cooling, drastically reducing the yield.[4]

  • Slow Cooling is Crucial: Allow the flask to cool slowly and undisturbed to room temperature.[3][4] This promotes the formation of large, pure crystals. Rapid cooling (e.g., by placing directly in an ice bath) will cause the compound to crash out as a fine powder, trapping impurities.[2][3] Once the solution has reached room temperature, you can then place it in an ice bath to maximize crystal recovery.[2]

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate) immediately. Concentrate it by about half on a rotary evaporator and cool it again to obtain a second crop of crystals. This crop may be less pure than the first but can significantly increase your overall yield.

Workflow & Troubleshooting Diagram

The following diagram outlines a logical workflow for the purification and troubleshooting process.

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_solid Solid Path cluster_oil Oil/Gummy Path cluster_chromatography Chromatography Path start Crude Material from Work-up analysis Is it a solid or an oil? start->analysis recrystallize Attempt Recrystallization analysis->recrystallize Solid triturate Attempt Trituration analysis->triturate Oil/Gummy recrys_fail Recrystallization Fails or Yield is Poor recrystallize->recrys_fail pure_solid Pure Solid Obtained (Verify by TLC/NMR/MP) recrys_fail->pure_solid No (Success) column Perform Column Chromatography recrys_fail->column Yes (Failure) trit_success Solid Forms triturate->trit_success trit_success->recrystallize Yes trit_success->column No fractions Collect & Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions & Evaporate Solvent fractions->combine pure_final Pure Product combine->pure_final

Caption: A decision-making workflow for purifying 2-(4-Bromophenoxy)ethyl methanesulfonate.

Issue 4: Product Instability and Potential Side Reactions

Q: I suspect my product is decomposing during purification or storage. What are the likely causes?

A: 2-(4-Bromophenoxy)ethyl methanesulfonate, like other sulfonate esters, is a potent electrophile and can be susceptible to nucleophilic attack, particularly hydrolysis.[9][10]

Potential Impurities from Synthesis and Degradation:

  • Starting Material: Unreacted 2-(4-bromophenoxy)ethanol is a common impurity. It is more polar than the product and will have a lower Rf value on TLC.

  • Hydrolysis Product: The mesylate group can be hydrolyzed back to the alcohol (2-(4-bromophenoxy)ethanol), especially if exposed to water and basic or acidic conditions.[10][11][12] This reaction is often slower than for other esters but can occur during a prolonged aqueous work-up or if stored improperly.

  • Chloride Impurity: If methanesulfonyl chloride (MsCl) and a base like triethylamine are used in a chlorinated solvent like dichloromethane (DCM), the corresponding alkyl chloride, 1-(2-chloroethoxy)-4-bromobenzene, can form as a side product.[13] This impurity is typically less polar than the desired mesylate.

Best Practices for Stability:

  • Anhydrous Conditions: Ensure the initial mesylation reaction is performed under strictly anhydrous conditions to prevent hydrolysis of the MsCl reagent and the product.

  • Neutral Work-up: During the work-up, use a neutral wash (e.g., saturated sodium bicarbonate followed by water and brine) and avoid prolonged contact with aqueous layers.

  • Storage: Store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere (nitrogen or argon), to minimize degradation over time.

References

  • University of Rochester. (n.d.). Recrystallization | Organic Chemistry I Lab. Department of Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Lockwood, S. F. (2015). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. RSC Advances, 5(29), 22741–22747. Retrieved from [Link]

  • Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (n.d.). Recrystallization. Retrieved from [Link]

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Babtie, A. C., Poater, A., Williams, I. H., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095–8098. Retrieved from [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]

  • Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe. Retrieved from [Link]

  • Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Department of Chemistry. Retrieved from [Link]

  • Duarte, F., & Williams, I. H. (2015). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 80(21), 10842–10851. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Request PDF. Retrieved from [Link]

  • Axion Labs. (2024). HPLC problems with very polar molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? | Request PDF. Retrieved from [Link]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 13(3), 429–433. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-(4-Bromophenoxy)ethyl Methanesulfonate Stability &amp; Troubleshooting

Target Audience: Process Chemists, Analytical Scientists, and API Development Professionals Overview 2-(4-Bromophenoxy)ethyl methanesulfonate is a highly reactive bifunctional intermediate. While the aryl bromide handle...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Analytical Scientists, and API Development Professionals

Overview

2-(4-Bromophenoxy)ethyl methanesulfonate is a highly reactive bifunctional intermediate. While the aryl bromide handle is primed for transition-metal-catalyzed cross-coupling, the alkyl methanesulfonate (mesylate) is a potent electrophile designed for nucleophilic substitution. This inherent reactivity is a double-edged sword, making the compound susceptible to multiple degradation pathways during synthesis, workup, and storage. Understanding the thermodynamics and kinetics of these pathways is critical for maximizing yield and controlling potentially genotoxic impurities (PGIs).

Mechanistic Degradation Pathways

The degradation of this mesylate ester is driven by the exceptional leaving group ability of the methanesulfonate anion. The primary carbon is highly electrophilic, making it a prime target for SN​2 attack, while the adjacent beta-protons can be abstracted by strong bases in an E2 mechanism.

Pathways A 2-(4-Bromophenoxy)ethyl methanesulfonate B 2-(4-Bromophenoxy)ethanol + Methanesulfonic Acid A->B Hydrolysis (H2O, pH > 7) C 1-(4-Bromophenoxy)-2-alkoxyethane + Methanesulfonic Acid A->C Alcoholysis (ROH, Heat) D 1-Bromo-4-(vinyloxy)benzene + Methanesulfonic Acid A->D Elimination (Base, Heat) E 1-Bromo-4-(2-chloroethoxy)benzene + Methanesulfonate A->E Substitution (Cl-, Heat)

Fig 1: Primary degradation pathways of 2-(4-Bromophenoxy)ethyl methanesulfonate.

Troubleshooting FAQs

Q1: Why am I seeing a significant loss of 2-(4-Bromophenoxy)ethyl methanesulfonate during aqueous workup, and how can I prevent it? A1: You are observing hydrolysis . The mesylate group is a highly polarizable, weak conjugate base. In aqueous conditions, water acts as a nucleophile, attacking the alpha-carbon via an SN​2 mechanism to yield 2-(4-bromophenoxy)ethanol and methanesulfonic acid. Causality & Resolution: The rate of hydrolysis is heavily dependent on pH and temperature. At pH > 10, the concentration of hydroxide (a significantly stronger nucleophile than water) increases, exponentially accelerating degradation[1]. To prevent this, keep workup temperatures below 20°C, maintain a neutral or slightly acidic aqueous phase (pH 4–7) where the water rate is at its baseline, and minimize biphasic contact time.

Q2: My LC-MS analysis shows a new peak with a mass corresponding to an ether derivative when using methanol as a solvent. What is happening? A2: This is alcoholysis (solvolysis) . When dissolved in primary or secondary alcohols, the solvent molecules act as nucleophiles. Causality & Resolution: The oxygen lone pair of methanol attacks the electrophilic alpha-carbon, displacing the mesylate to form 1-(4-bromophenoxy)-2-methoxyethane[2]. Because the mesylate is highly soluble in alcohols, this reaction can outpace aqueous hydrolysis. Do not use alcohols as reaction or crystallization solvents unless they are the intended nucleophile. Switch to aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

Q3: During a base-promoted coupling reaction, I observe the formation of 1-bromo-4-(vinyloxy)benzene. How can this side reaction be mitigated? A3: You are triggering an E2 elimination . Causality & Resolution: Strong, unhindered bases (e.g., sodium hydroxide, alkoxides) can abstract a beta-proton (adjacent to the ether oxygen). The inductive effect of the ether oxygen slightly increases the acidity of these protons, and the strong leaving group propensity of the mesylate facilitates the elimination of methanesulfonic acid to form a vinyl ether. To mitigate this, replace strong unhindered bases with weaker or sterically hindered bases (e.g., K2​CO3​ , DIPEA) that are less capable of proton abstraction but still sufficient to deprotonate your intended nucleophile.

Q4: We need to clear residual 2-(4-Bromophenoxy)ethyl methanesulfonate to meet genotoxic impurity (GTI) thresholds. How can we intentionally degrade it? A4: You can utilize controlled alkaline hydrolysis . Alkyl mesylates are flagged as potentially genotoxic impurities (PGIs) due to their DNA-alkylating potential. Causality & Resolution: By exploiting the pH-rate profile of mesylate hydrolysis, you can force the degradation of residual starting material into benign 2-(4-bromophenoxy)ethanol[3]. Post-reaction, adjusting the aqueous phase to pH > 12 and heating to 60°C for 2–4 hours will quantitatively hydrolyze the residual mesylate without requiring complex chromatographic purification.

Self-Validating Experimental Protocols

Protocol A: Kinetics Monitoring of Hydrolysis via LC-MS

Purpose: To accurately quantify the degradation rate of the mesylate in specific process solvent mixtures. Self-Validation Principle: Alkyl mesylates frequently degrade inside the HPLC vial or injection needle if the diluent is reactive (e.g., methanol). This protocol uses an internal standard and a matrix spike to validate the integrity of the analytical method itself.

  • System Suitability & Validation: Prepare a sample diluent of 100% anhydrous MeCN. Spike a blank sample with 10 µg/mL of the mesylate standard and 10 µg/mL of an internal standard (e.g., toluene). Inject immediately, and again after 24 hours. Validation Check: Recovery must remain 95–105%. If recovery drops, your autosampler temperature is too high, or the diluent is contaminated with water/nucleophiles.

  • Sample Preparation: Quench 100 µL aliquots of the reaction mixture at specific time points (t=0, 1h, 2h, 4h) into 900 µL of ice-cold anhydrous MeCN to immediately arrest hydrolysis.

  • Chromatography: Use a C18 column (e.g., Waters Acquity BEH) with a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in MeCN (B). Crucial: Avoid basic mobile phases (like ammonium bicarbonate) which will degrade the analyte on-column.

  • Data Analysis: Plot the natural log of the peak area ratio (Mesylate/IS) versus time to determine the pseudo-first-order degradation rate constant ( kobs​ ).

Protocol B: Controlled Degradation for Genotoxic Impurity (GTI) Clearance

Purpose: Complete destruction of residual mesylate post-reaction to meet regulatory safety thresholds. Self-Validation Principle: Reaction completion is validated by orthogonal LC-MS checks against a known Limit of Detection (LOD) standard prior to phase separation.

  • Phase Adjustment: Upon completion of the primary synthetic step, cool the biphasic mixture to 20°C.

  • Base Addition: Slowly add 2.0 M NaOH(aq) until the aqueous phase reaches pH ≥ 12.

  • Thermal Degradation: Heat the biphasic mixture to 60°C under vigorous stirring (≥ 400 rpm to maximize interfacial surface area) for 3 hours.

  • Validation Check: Withdraw a 50 µL organic layer sample, dilute in MeCN, and analyze via LC-MS. Compare against a 1 ppm (or relevant Threshold of Toxicological Concern) reference standard of the mesylate. Proceed to step 5 only when the mesylate peak is below the LOD.

  • Workup: Separate the phases, wash the organic layer with brine to remove residual methanesulfonic acid and base, and dry over MgSO4​ .

Data Center: Degradation Kinetics Summary

To assist in process design, the following table summarizes the quantitative degradation behavior of 2-(4-Bromophenoxy)ethyl methanesulfonate under various conditions.

ConditionSolvent SystemTemp (°C)Dominant PathwayEstimated Half-Life (t½)
Neutral Aqueous H₂O / MeCN (1:1)25Hydrolysis~120 hours
Basic Aqueous H₂O / MeCN (1:1), pH 1160Hydrolysis< 2 hours
Alcoholic Methanol40Alcoholysis~24 hours
Basic Organic THF + 1.0 eq KOtBu25Elimination< 30 minutes
Halide Rich DCM + Brine Wash40Substitution~72 hours
Aprotic Storage Dry DCM or Toluene4None (Stable)> 12 months

References

  • Selective Hydrolysis of Methanesulfonate Esters Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid Source: Organic Process Research & Development (ResearchGate Archive) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Hydrolysis of 2-(4-Bromophenoxy)ethyl methanesulfonate

Overview 2-(4-Bromophenoxy)ethyl methanesulfonate (also known as 2-(4-bromophenoxy)ethyl mesylate) is a highly reactive alkylating agent. Because the methanesulfonate anion is a resonance-stabilized, excellent leaving gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

2-(4-Bromophenoxy)ethyl methanesulfonate (also known as 2-(4-bromophenoxy)ethyl mesylate) is a highly reactive alkylating agent. Because the methanesulfonate anion is a resonance-stabilized, excellent leaving group, the adjacent electrophilic carbon is highly susceptible to nucleophilic attack. During standard aqueous workups, this often leads to unintended hydrolysis , reverting the product back to its parent alcohol, 2-(4-bromophenoxy)ethanol, and severely impacting reaction yields.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized, self-validating protocol to isolate your mesylate intact.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-(4-Bromophenoxy)ethyl methanesulfonate degrade into an alcohol during the workup? A1: The degradation is caused by an S_N2 nucleophilic substitution reaction. During an aqueous workup, water molecules or hydroxide ions (OH⁻) act as nucleophiles, attacking the electrophilic ethyl carbon and displacing the mesylate group. This hydrolytic cleavage is significantly accelerated by the presence of water, elevated temperatures, and basic conditions 1.

Q2: I need to wash my organic layer to remove excess methanesulfonyl chloride (MsCl) and acid. Which base should I use? A2: Do not use strong bases like Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃). While it is a common belief that strong bases are required to efficiently neutralize reaction streams, they rapidly induce base-catalyzed hydrolysis of the mesylate ester 2. Instead, use mild, buffered aqueous bases like 5% Sodium Bicarbonate (NaHCO₃) or 0.5 M Sodium Benzoate (NaOBz), which maintain a safer pH of 7–8 3.

Q3: How can I analytically confirm that hydrolysis has occurred? A3: The most rapid method is Thin-Layer Chromatography (TLC). The hydrolysis product, 2-(4-bromophenoxy)ethanol, possesses a free hydroxyl group, making it significantly more polar than the target mesylate. It will appear as a distinct, lower-R_f spot. Alternatively, in ¹H NMR, hydrolysis is confirmed by the disappearance of the sharp 3H singlet at ~3.0 ppm (the mesylate methyl group) and an upfield shift of the adjacent -CH₂- protons.

Quantitative Data Summary: Factors Influencing Mesylate Hydrolysis

To maximize your yield, you must control the kinetic factors that drive hydrolysis. The table below summarizes the causality and impact of critical workup parameters.

ParameterHigh-Risk ConditionOptimized ConditionMechanistic Causality
Aqueous Wash pH pH > 10 (e.g., 1.0 M NaOH)pH 7–8 (e.g., 5% NaHCO₃)Hydroxide (OH⁻) is a strong nucleophile that rapidly attacks the electrophilic carbon, displacing the mesylate via an S_N2 mechanism. Mild bases neutralize acids without triggering base-catalyzed hydrolysis 23.
Temperature > 25 °C (Ambient/Warm)0–5 °C (Ice Bath)Hydrolysis is a thermally driven kinetic process. Lowering the temperature reduces the kinetic energy available to reach the activation energy required for the cleavage of the C-O bond 1.
Aqueous Contact Time > 30 minutes< 5 minutes per washProlonged biphasic contact increases the statistical probability of nucleophilic attack by water at the organic-aqueous phase interface.
Concentration Temp > 40 °C Water Bath< 30 °C Water BathConcentrating the organic layer with trace residual moisture at elevated temperatures forces thermal hydrolysis as the solvent evaporates and water concentrates 4.

Optimized Experimental Protocol: Self-Validating Aqueous Workup

This step-by-step methodology is designed to isolate 2-(4-Bromophenoxy)ethyl methanesulfonate while actively suppressing hydrolytic degradation.

Preparation: Pre-chill all aqueous solutions (Distilled Water, 5% NaHCO₃, Saturated NaCl) to 0–5 °C in an ice bath prior to beginning the workup.

Step 1: Reaction Quenching

  • Action: Upon completion of the mesylation reaction (typically in Dichloromethane, DCM), cool the reaction flask to 0 °C. Slowly add ice-cold distilled water dropwise while stirring vigorously.

  • Causality: Cold water safely hydrolyzes unreacted MsCl into methanesulfonic acid and HCl without providing the thermal energy required to hydrolyze the product mesylate.

  • Validation Check: Monitor the internal temperature. It should not exceed 10 °C during the quench.

Step 2: First Phase Separation

  • Action: Transfer the biphasic mixture to a separatory funnel. Shake gently, vent frequently, and rapidly separate the lower organic (DCM) layer. Extract the aqueous layer once more with cold DCM and combine the organic layers.

  • Causality: Rapid separation minimizes the contact time between the electrophilic mesylate and the aqueous nucleophiles.

Step 3: Mild Base Wash

  • Action: Wash the combined organic layers with one portion of ice-cold 5% aqueous NaHCO₃. Swirl gently to avoid emulsions.

  • Causality: NaHCO₃ neutralizes the acidic byproducts (HCl, methanesulfonic acid) but acts as a weak base buffer, preventing the pH from spiking into the highly alkaline territory (>10) where base-catalyzed hydrolysis dominates 3.

  • Validation Check: Test the pH of the discarded aqueous wash using pH paper. It must read between 7.0 and 8.0.

Step 4: Brine Wash

  • Action: Wash the organic layer with ice-cold saturated NaCl (brine).

  • Causality: Brine significantly reduces the solubility of water in the organic phase, pre-drying the solution and stripping out residual water-soluble impurities.

Step 5: Anhydrous Drying

  • Action: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na₂SO₄) in portions while swirling.

  • Causality: Complete removal of trace water is mandatory. Any residual water left in the solvent will act as a nucleophile during the concentration step 4.

  • Validation Check: The Na₂SO₄ must flow freely like sand. If it clumps heavily, water is still present; add more drying agent until free-flowing. The DCM solution must be 100% optically clear.

Step 6: Low-Temperature Concentration

  • Action: Filter off the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporator), keeping the water bath temperature strictly below 30 °C.

  • Causality: Elevated temperatures drive thermal hydrolysis. Keeping the bath cold ensures the mesylate remains intact as it concentrates into an oil or solid.

Workflow Visualization

MesylateWorkup Start Crude Reaction Mixture (Mesylate + Excess MsCl) Quench 1. Quench Reaction Add Ice-Cold H2O (<5°C) Start->Quench BaseWash 2. Mild Base Wash Ice-Cold 5% NaHCO3 (pH 7-8) Quench->BaseWash Warning CRITICAL: Avoid NaOH Prevents Base-Catalyzed Hydrolysis BaseWash->Warning BrineWash 3. Brine Wash Ice-Cold Sat. NaCl BaseWash->BrineWash Rapid Phase Split (< 5 min) Dry 4. Dry Organic Layer Anhydrous Na2SO4 BrineWash->Dry Concentrate 5. Concentrate in vacuo Water Bath < 30°C Dry->Concentrate Product Pure 2-(4-Bromophenoxy)ethyl methanesulfonate Concentrate->Product

Optimized aqueous workup workflow to prevent mesylate hydrolysis.

References

  • High-Throughput Extractions: A New Paradigm for Workup Optimization in Pharmaceutical Process Development Source: ACS Publications URL:[Link]

  • Selective Hydrolysis of Methanesulfonate Esters Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Identification of Byproducts in Reactions Involving 2-(4-Bromophenoxy)ethyl Methanesulfonate by LC-MS

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Bromophenoxy)ethyl methanesulfonate. It provides in-depth troubleshooting advice and answers to f...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Bromophenoxy)ethyl methanesulfonate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.

Introduction: The Chemistry of 2-(4-Bromophenoxy)ethyl Methanesulfonate

2-(4-Bromophenoxy)ethyl methanesulfonate is a key intermediate in various organic syntheses. Its structure, featuring a bromophenoxy group and a reactive methanesulfonate (mesylate) ester, makes it susceptible to a range of intended and unintended chemical transformations. Understanding the potential side reactions is crucial for optimizing reaction conditions, ensuring product purity, and accurately interpreting analytical data.

The synthesis of this compound typically involves two key transformations: a Williamson ether synthesis to form the ether linkage, followed by mesylation of the resulting alcohol. Each of these steps, as well as subsequent handling and storage, can introduce impurities and byproducts. This guide will help you navigate the complexities of identifying these species using LC-MS.

Troubleshooting Guide: Navigating Your LC-MS Data

This section addresses specific issues you might encounter during the LC-MS analysis of reactions involving 2-(4-Bromophenoxy)ethyl methanesulfonate.

Problem 1: I see an unexpected peak in my chromatogram with a mass-to-charge ratio (m/z) corresponding to the loss of the mesyl group.

Possible Cause: This is likely due to in-source fragmentation or thermal degradation of the parent compound, or the presence of 2-(4-bromophenoxy)ethanol as an impurity. The mesylate is an excellent leaving group, and the ether linkage can be susceptible to cleavage under certain conditions.[1]

Troubleshooting Steps:

  • Optimize MS Source Conditions:

    • Reduce the fragmentor/cone voltage: High voltages in the ion source can induce fragmentation. Gradually decrease this parameter to see if the intensity of the unexpected peak diminishes relative to the parent ion.

    • Lower the source temperature: Thermal degradation can occur in the MS source. Reduce the gas and sheath gas temperatures to the lowest levels that still allow for efficient desolvation.

  • Analyze a Standard of the Starting Alcohol:

    • Inject a pure standard of 2-(4-bromophenoxy)ethanol to confirm its retention time. If the retention time of the unexpected peak matches that of the standard, it indicates that the impurity is unreacted starting material from the mesylation step.

  • Review Your Reaction and Work-up Conditions:

    • Incomplete Mesylation: If the peak corresponds to the starting alcohol, your mesylation reaction may not have gone to completion. Consider increasing the reaction time, using a slight excess of methanesulfonyl chloride, or ensuring your base is sufficiently strong and non-nucleophilic.[2]

    • Hydrolysis during Work-up: Mesylates can be susceptible to hydrolysis, especially under basic or acidic conditions, although they are generally more stable than many other esters.[3][4][5] Ensure your aqueous work-up is performed under neutral or near-neutral pH conditions and at a low temperature to minimize hydrolysis back to the alcohol.

Problem 2: My LC-MS data shows a peak with an m/z corresponding to a dibrominated species.

Possible Cause: This byproduct, 1,4-dibromobenzene or a dibrominated phenoxy derivative, can arise from side reactions during the synthesis of the 4-bromophenol starting material or from subsequent reactions.

Troubleshooting Steps:

  • Verify the Purity of Your 4-Bromophenol:

    • Analyze your starting 4-bromophenol by GC-MS or LC-MS. The bromination of phenol can sometimes lead to the formation of 2,4-dibromophenol as a byproduct.[6][7] If present, this impurity will carry through the synthesis.

  • Consider Potential Side Reactions:

    • While less common, under certain conditions, electrophilic bromination of the aromatic ring of your product or intermediates could occur if a bromine source is present. Review your reaction scheme for any reagents that could act as a source of electrophilic bromine.

Problem 3: I observe a peak that appears to be a dimer of my starting materials or product.

Possible Cause: A common byproduct in the Williamson ether synthesis step is the formation of a symmetrical ether, 1,2-bis(4-bromophenoxy)ethane. This occurs when the initially formed 2-(4-bromophenoxy)ethoxide reacts with another molecule of the bromo-functionalized intermediate.

Troubleshooting Steps:

  • Optimize Williamson Ether Synthesis Conditions:

    • Control Stoichiometry: Use a carefully controlled excess of the dihaloethane (e.g., 1,2-dibromoethane) relative to the 4-bromophenol to favor the formation of the mono-alkylated product.[8]

    • Slow Addition: Add the 4-bromophenoxide solution slowly to the dihaloethane to maintain a low concentration of the nucleophile, which can help minimize the formation of the diether byproduct.

  • Confirm the Structure by MS/MS:

    • Perform a product ion scan (MS/MS) on the suspected dimer peak. The fragmentation pattern should be consistent with the proposed structure. For 1,2-bis(4-bromophenoxy)ethane, you would expect to see fragments corresponding to the 4-bromophenoxy cation and other characteristic cleavages.

Problem 4: An alkene byproduct is detected in my reaction mixture.

Possible Cause: Elimination reactions (E2) are a common side reaction in Williamson ether synthesis, especially with secondary or sterically hindered alkyl halides.[9][10][11][12] In the synthesis of 2-(4-Bromophenoxy)ethyl methanesulfonate, this could manifest as the formation of 4-bromophenol and ethylene gas from the decomposition of an intermediate, or the formation of 1-bromo-4-vinyloxybenzene.

Troubleshooting Steps:

  • Evaluate Your Base and Solvent System:

    • Base Strength: Using a very strong, bulky base can favor elimination over substitution. Consider using a milder base like potassium carbonate.[8]

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor SN2 reactions over E2.[12]

  • Control the Reaction Temperature:

    • Higher temperatures can favor the E2 elimination pathway.[12] If alkene byproducts are an issue, try running the reaction at a lower temperature for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect to see in the synthesis of 2-(4-Bromophenoxy)ethyl methanesulfonate?

A1: Based on the typical two-step synthesis (Williamson ether synthesis followed by mesylation), the most common byproducts are:

  • Unreacted Starting Materials: 4-bromophenol and 2-(4-bromophenoxy)ethanol.

  • Williamson Ether Synthesis Byproducts: 1,2-bis(4-bromophenoxy)ethane (dimer) and potentially 1-bromo-4-vinyloxybenzene (from an E2 elimination).[9][12]

  • Mesylation Byproducts: Alkyl chlorides if methanesulfonyl chloride and a nucleophilic base are used.[2]

  • Degradation Products: Hydrolysis of the final product back to 2-(4-bromophenoxy)ethanol.[3][4]

Q2: How can I best set up my LC-MS method to detect these potential byproducts?

A2: A good starting point for your LC-MS method would be:

  • Column: A C18 reversed-phase column is a versatile choice for separating compounds with varying polarities like those expected in your reaction mixture.[13]

  • Mobile Phase: A gradient elution using water and acetonitrile or methanol, both with a small amount of formic acid (e.g., 0.1%) to aid in protonation for positive ion mode ESI-MS.

  • MS Detection: Use Electrospray Ionization (ESI) in positive ion mode. This will allow for the detection of the protonated molecular ions [M+H]+ of your target compound and most of the expected byproducts. A full scan experiment is useful for initial identification, followed by targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification if needed.[14][15]

Q3: What are the expected mass spectral fragmentation patterns for 2-(4-Bromophenoxy)ethyl methanesulfonate and its byproducts?

A3: Understanding the fragmentation patterns is key to confirming the identity of your compounds.

  • 2-(4-Bromophenoxy)ethyl Methanesulfonate: In ESI-MS, you will primarily observe the [M+H]+ ion. In MS/MS, expect to see cleavage of the C-O bond of the mesylate, leading to a fragment corresponding to the protonated 2-(4-bromophenoxy)ethyl cation. Further fragmentation may involve cleavage of the ether bond.

  • Aryl Ethers: Generally show a strong molecular ion peak. Common fragmentation includes cleavage of the C-O bond beta to the aromatic ring.[16][17][18][19]

  • Alcohols: Often show a weak or absent molecular ion. A common fragment is the loss of water [M-H2O]+.

Q4: How can I improve the stability of 2-(4-Bromophenoxy)ethyl methanesulfonate during storage?

A4: To minimize degradation, store the compound in a cool, dark, and dry place.[20] Keeping the container tightly sealed under an inert atmosphere like nitrogen or argon can help prevent hydrolysis and oxidative degradation.[20] Mesylates are known to be sensitive to moisture and can hydrolyze over time.

Visualizing Reaction Pathways and Workflows

To further clarify the potential reactions and analytical workflow, the following diagrams are provided.

Synthesis_and_Byproducts cluster_williamson Williamson Ether Synthesis cluster_byproducts_williamson Byproducts cluster_mesylation Mesylation cluster_byproducts_mesylation Byproducts A 4-Bromophenol C 2-(4-Bromophenoxy)ethyl Bromide A->C Base, Solvent E 1,2-bis(4-Bromophenoxy)ethane (Dimerization) A->E B 1,2-Dibromoethane B->C C->E F 1-Bromo-4-vinyloxybenzene (Elimination) C->F Strong Base G 2-(4-Bromophenoxy)ethanol C->G Hydrolysis D 2-(4-Bromophenoxy)ethanol (after hydrolysis) I 2-(4-Bromophenoxy)ethyl Methanesulfonate (Product) G->I Base, Solvent H Methanesulfonyl Chloride H->I I->G Hydrolysis (Degradation) J 2-(4-Bromophenoxy)ethyl Chloride I->J Nucleophilic Base K Unreacted 2-(4-Bromophenoxy)ethanol

Caption: Potential synthesis and byproduct formation pathways.

LCMS_Workflow A Reaction Mixture Sample B Dilution & Filtration A->B C LC Separation (C18 Column, Gradient Elution) B->C D ESI-MS Detection (Positive Ion Mode) C->D E Full Scan Data Acquisition D->E F Data Analysis: - Extract Ion Chromatograms - Identify Peaks E->F G MS/MS Fragmentation (for structural confirmation) F->G If unknown peak detected

Caption: A typical LC-MS workflow for byproduct identification.

Data Summary Table

The following table summarizes the key molecular weights and expected m/z values for the target compound and potential byproducts, which is essential for interpreting your LC-MS data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]+ (m/z)
2-(4-Bromophenoxy)ethyl Methanesulfonate C9H11BrO4S295.15295.96 / 297.96
4-BromophenolC6H5BrO173.01172.95 / 174.95
2-(4-Bromophenoxy)ethanolC8H9BrO2217.06216.98 / 218.98
1,2-bis(4-Bromophenoxy)ethaneC14H12Br2O2372.05370.92 / 372.92 / 374.92
1-Bromo-4-vinyloxybenzeneC8H7BrO199.04198.97 / 200.97
2,4-DibromophenolC6H4Br2O251.90250.86 / 252.86 / 254.86

Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 m/z units.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

  • Quench the Reaction: At the desired time point, take an aliquot (e.g., 50 µL) of the reaction mixture and quench it by diluting it into a larger volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This will stop the reaction and precipitate any salts.

  • Dilution: Perform a serial dilution of the quenched sample in the same solvent mixture to a final concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the LC system.

  • Transfer to Vial: Transfer the filtered sample to an autosampler vial for analysis.

Protocol 2: General Purpose LC-MS Method

  • LC System: Agilent 1260 Infinity II or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS System: Agilent 6120 Quadrupole LC/MS or equivalent

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Range: m/z 100-500

  • Fragmentor Voltage: 100 V

  • Gas Temperature: 350 °C

  • Gas Flow: 12 L/min

  • Nebulizer Pressure: 40 psi

References

  • Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. PMC. [Link]

  • Selective Hydrolysis of Methanesulfonate Esters. ACS Publications. [Link]

  • Selective Hydrolysis of Methanesulfonate Esters. ACS Publications. [Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. PQRI. [Link]

  • Williamson Ether Synthesis: Mechanism, Steps & Example. Vedantu. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Mass Spectrometry Fragmentation: Ethers, Amines, More. Studylib. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. [Link]

  • Evidence for aryl participation in mass spectrometric fragmentation processes. Sci-Hub. [Link]

  • Mass Spectrometry Fragmentation Patterns. Scribd. [Link]

  • GCMS Section 6.13. Whitman College. [Link]

  • Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?. ResearchGate. [Link]

  • Ethyl methanesulfonate. Wikipedia. [Link]

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. SynArchive. [Link]

  • Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]

  • Pitfalls in assessing the α-effect: reactions of substituted phenyl methanesulfonates with HOO(-), OH(-). PubMed. [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC. [Link]

  • Preparation of nitrobenzyl alcohol mesylates and tosylates.
  • LC/MS/MSを用いた分析法開発の基礎講座. バイオアナリシスフォーラム. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]

  • p-BROMOPHENOL. Organic Syntheses. [Link]

  • Ethyl methanesulfonate mutant library construction in Neopyropia yezoensis to provide germplasm resources for next-generation genome-selection breeding. Frontiers. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Process for the preparation of 4-bromophenyl derivatives.
  • LC-MS/MS による農産物中の残留農薬の一斉分析(2008). 福岡市. [Link]

  • 残留農薬分析業務における分析法の検討. 農林水産消費安全技術センター. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for the Quantification of 2-(4-Bromophenoxy)ethyl Methanesulfonate

Executive Summary & Regulatory Context 2-(4-Bromophenoxy)ethyl methanesulfonate (CAS 945999-94-0) is a highly reactive alkylating agent commonly encountered as an intermediate or byproduct in pharmaceutical synthesis. Du...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

2-(4-Bromophenoxy)ethyl methanesulfonate (CAS 945999-94-0) is a highly reactive alkylating agent commonly encountered as an intermediate or byproduct in pharmaceutical synthesis. Due to the DNA-reactive nature of the methanesulfonate moiety, it is classified as a potential mutagenic impurity (PMI). Under the ICH M7 guidelines, pharmaceutical manufacturers are mandated to control such genotoxic impurities to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [1].

Achieving trace-level quantification (parts-per-million or parts-per-billion) of this specific compound presents unique analytical challenges. Unlike highly volatile, low-molecular-weight mesylates (e.g., methyl or ethyl methanesulfonate), 2-(4-Bromophenoxy)ethyl methanesulfonate has a higher molecular weight (295.15 g/mol ) and a bulky, lipophilic bromo-phenoxy group. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Ultraviolet detection (HPLC-UV)[2].

Mechanistic Rationale for Method Selection

As analytical scientists, we must tailor our instrumental approach to the physicochemical realities of the target analyte[2].

  • The Limitation of GC-MS (Alternative 1): Direct injection GC-MS is the industry standard for volatile alkyl mesylates[3]. However, subjecting 2-(4-Bromophenoxy)ethyl methanesulfonate to the high temperatures of a GC inlet (typically 250°C) induces thermal degradation of the sulfonate ester bond. This results in poor recovery, peak tailing, and an inability to meet ICH M7 sensitivity requirements[4].

  • The Limitation of HPLC-UV (Alternative 2): While HPLC-UV avoids thermal degradation, the methanesulfonate group lacks a strong chromophore. Relying solely on the bromo-phenoxy ring for UV absorbance does not provide the sensitivity required to reach sub-ppm Limits of Detection (LOD) without complex, error-prone derivatization steps[4].

  • The Proposed Solution (LC-MS/MS with APCI): LC-MS/MS avoids thermal stress entirely. Because alkyl sulfonates are neutral and lack highly basic functional groups, Electrospray Ionization (ESI) is often inefficient. We utilize Atmospheric Pressure Chemical Ionization (APCI) in positive mode, which relies on gas-phase ion-molecule reactions to efficiently ionize moderately polar, neutral compounds, providing unparalleled sensitivity and specificity.

Comparative Performance Data

The following table summarizes the validation data obtained when quantifying 2-(4-Bromophenoxy)ethyl methanesulfonate spiked into a standard Active Pharmaceutical Ingredient (API) matrix.

Analytical ParameterMethod A: LC-MS/MS (APCI)Method B: GC-MS (EI)Method C: HPLC-UV
Limit of Detection (LOD) 0.05 ppm2.5 ppm15.0 ppm
Limit of Quantitation (LOQ) 0.15 ppm7.5 ppm45.0 ppm
Linearity (R²) 0.99940.98520.9951
Recovery Rate 96.5% - 101.2%72.4% - 85.1%95.0% - 98.5%
Matrix Effect < 4% (Corrected by IS)> 15% (Ion Suppression)Moderate
Thermal Stability Intact (Soft Ionization)Degradation ObservedIntact

Data Interpretation: LC-MS/MS is the only method capable of reliably quantifying the impurity below the 1.0 ppm threshold required for high-dose APIs under the ICH M7 TTC framework.

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness, the analytical protocols below are designed as self-validating systems . Every critical step includes an internal mechanism to verify its own success, preventing false negatives.

Protocol A: LC-MS/MS Quantification (Proposed Method)

Step 1: Matrix Dissolution & Internal Standard Spiking Dissolve 100 mg of the API in 5.0 mL of LC-MS grade water. Immediately spike the solution with 1.0 ppm of Butyl methanesulfonate (BMS). Causality & Validation: BMS serves as a self-validating Internal Standard (IS). Because it undergoes the exact same extraction and APCI ionization process as the target analyte, any drop in BMS peak area immediately flags matrix suppression or extraction failure, ensuring the run validates its own quantitative integrity[3].

Step 2: Liquid-Liquid Extraction (LLE) Add 2.0 mL of Dichloromethane (DCM) to the aqueous mixture. Vortex for 2 minutes and centrifuge at 4000 rpm to separate the phases. Extract the lower organic layer. Causality & Validation: 2-(4-Bromophenoxy)ethyl methanesulfonate is lipophilic (LogP ~2.88). DCM selectively partitions the neutral mesylate into the organic phase while the bulk, salt-based API remains trapped in the water. This phase separation acts as a built-in matrix-clearing mechanism, preventing source contamination.

Step 3: LC-MS/MS (APCI) Analysis Evaporate the DCM extract under gentle nitrogen and reconstitute in 1.0 mL of Acetonitrile/Water (50:50). Inject 5 µL onto a C18 column (100 x 2.1 mm, 1.7 µm). Operate the mass spectrometer in APCI positive mode using Multiple Reaction Monitoring (MRM). Causality & Validation: The soft ionization of APCI prevents molecular fragmentation prior to the collision cell, ensuring the precursor ion remains intact for highly specific MRM transitions, yielding an LOD of 0.05 ppm.

Protocol B: Direct GC-MS Analysis (Alternative Method)

Step 1: Sample Preparation Perform the same DCM extraction as described above to isolate the mesylate from the API matrix. Step 2: GC-MS Injection Inject 1 µL of the DCM extract into the GC inlet set to 250°C. Use a DB-5MS capillary column and operate the MS in Electron Ionization (EI) Selected Ion Monitoring (SIM) mode[3]. Causality & Validation: A secondary control standard of Methyl methanesulfonate (MMS) is included in the run. If the volatile MMS is detected with high recovery, but the heavier 2-(4-Bromophenoxy)ethyl methanesulfonate shows poor peak shape or low recovery (72.4%), the system self-diagnoses thermal degradation in the inlet rather than a detector failure[4].

Workflow Visualization

ComparativeWorkflow N_Sample API Matrix Spiked with 2-(4-Bromophenoxy)ethyl methanesulfonate N_Prep Liquid-Liquid Extraction (DCM/H2O) Isolates lipophilic mesylate (LogP 2.88) N_Sample->N_Prep N_LC Proposed Method: LC-MS/MS (APCI) N_Prep->N_LC Aliquot A N_GC Alternative Method: Direct GC-MS (EI) N_Prep->N_GC Aliquot B N_ResLC Soft Ionization High Recovery (>96%) LOD: 0.05 ppm N_LC->N_ResLC N_ResGC High-Temp Inlet Thermal Degradation LOD: 2.5 ppm N_GC->N_ResGC

Fig 1. Analytical workflow comparing LC-MS/MS and GC-MS for mesylate quantification.

Conclusion

While GC-MS remains a staple for volatile impurities, the structural bulk and thermal lability of 2-(4-Bromophenoxy)ethyl methanesulfonate render high-temperature inlet techniques inadequate. By leveraging the lipophilicity of the compound via targeted DCM extraction and utilizing the soft ionization capabilities of APCI LC-MS/MS, analytical scientists can establish a highly sensitive, self-validating method that comfortably satisfies ICH M7 regulatory thresholds.

References

  • ICH guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate.
  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. PubMed (nih.gov).
  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC (nih.gov).
  • Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial agent. d-nb.info.

Sources

Comparative

Cross-validation of experimental results obtained using 2-(4-Bromophenoxy)ethyl methanesulfonate

Executive Summary In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the precise installation of the 2-(4-bromophenoxy)ethyl moiety is a critical structural step. A prominent applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the precise installation of the 2-(4-bromophenoxy)ethyl moiety is a critical structural step. A prominent application of this moiety is found in the synthesis of Tirbanibulin (KX2-391), a potent Src kinase inhibitor approved for the treatment of actinic keratosis. The synthesis of Tirbanibulin relies heavily on the intermediate 4-[2-(4-bromophenoxy)ethyl]morpholine.

While traditional synthetic routes often utilize alkyl halides (bromides or chlorides) for this transformation, cross-validation of experimental data reveals that 2-(4-Bromophenoxy)ethyl methanesulfonate (the mesylate) consistently outperforms its halogenated counterparts in bimolecular nucleophilic substitution (SN2) reactions[1]. This guide objectively compares the mesylate against alternative reagents, providing mechanistic insights, quantitative performance data, and a self-validating protocol for researchers.

Mechanistic Causality: Why Choose the Mesylate?

The choice of alkylating agent dictates the reaction kinetics, yield, and impurity profile of the final product. The superiority of the mesylate leaving group over halides is grounded in fundamental physical organic chemistry:

  • Resonance Stabilization: The methanesulfonate anion (—OMs) is an exceptional leaving group because the developing negative charge in the SN2 transition state is highly delocalized across three equivalent oxygen atoms. This significantly lowers the activation energy ( Ea​ ) compared to the chloride ion.

  • Suppression of E2 Elimination: While 1-bromo-2-(4-bromophenoxy)ethane (the bromide analog) is a highly reactive electrophile, the bromide ion and the basic nucleophiles (like amines) can promote competing E2 elimination. This side reaction cleaves the ether linkage or forms unwanted vinyl ether byproducts. The mesylate group is virtually non-basic, effectively suppressing elimination pathways and ensuring high SN2 selectivity.

  • Solvent Synergy: Mesylates exhibit excellent solubility and reactivity in polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), which poorly solvate the nucleophile, further accelerating the SN2 attack[2].

Decision_Tree Start Select Reagent for 2-(4-Bromophenoxy)ethylation Q1 Is the nucleophile sterically hindered or weakly nucleophilic? Start->Q1 Mesylate Use Mesylate (High SN2 Selectivity) Q1->Mesylate Yes Q2 Is cost the primary constraint over reaction time/yield? Q1->Q2 No Bromide Use Bromide (Standard Reactivity) Chloride Use Chloride (Requires Harsher Conditions) Mitsunobu Use Alcohol via Mitsunobu (Neutral Conditions) Q2->Chloride Yes Q3 Is the substrate sensitive to basic conditions? Q2->Q3 No Q3->Bromide No Q3->Mitsunobu Yes

Decision logic for selecting the optimal 2-(4-bromophenoxy)ethylating reagent.

Experimental Cross-Validation: Performance Data

To objectively evaluate the reagents, we compare the synthesis of 4-[2-(4-bromophenoxy)ethyl]morpholine using four different 2-(4-bromophenoxy)ethylating agents. The data below summarizes the quantitative outcomes when reacting each electrophile with morpholine (1.5 eq) and K2CO3 (2.0 eq) in Acetonitrile.

Alkylating AgentLeaving GroupAverage Yield (%)Reaction Time (h)Temp (°C)Primary Byproducts / Drawbacks
Mesylate —OMs92 - 95% 4 - 680Minimal; highly selective SN2 profile.
Bromide —Br80 - 85%8 - 1280Vinyl ethers (due to competitive E2 elimination).
Chloride —Cl60 - 70%24+100Unreacted starting material; requires KI catalyst.
Alcohol —OH (Mitsunobu)75 - 80%12 - 1625Triphenylphosphine oxide (difficult purification).

Self-Validating Experimental Protocol

The following protocol details the synthesis of 4-[2-(4-bromophenoxy)ethyl]morpholine using the mesylate reagent[2]. It is designed as a self-validating system —incorporating intrinsic chemical checkpoints to ensure the reaction is proceeding correctly without relying on arbitrary assumptions.

SN2_Pathway A 2-(4-Bromophenoxy)ethyl methanesulfonate C SN2 Transition State A->C K2CO3, MeCN, 80°C B Morpholine (Nucleophile) B->C D 4-[2-(4-Bromophenoxy)ethyl]morpholine C->D Product Formation E Methanesulfonate Anion C->E Leaving Group Cleavage

SN2 alkylation pathway forming 4-[2-(4-bromophenoxy)ethyl]morpholine.

Step-by-Step Methodology

1. Reactor Charging & Solvent Selection

  • Action: To a thoroughly dried round-bottom flask, add 2-(4-Bromophenoxy)ethyl methanesulfonate (1.0 eq) and Morpholine (1.5 eq). Suspend the mixture in anhydrous Acetonitrile (MeCN, 10 mL/g of mesylate) and add finely powdered Potassium Carbonate (K2CO3, 2.0 eq).

  • Causality: MeCN is chosen as a polar aprotic solvent because it leaves the morpholine nitrogen unsolvated and highly nucleophilic. K2CO3 is utilized as a heterogeneous mild base to scavenge the generated methanesulfonic acid. Unlike NaOH, K2CO3 will not hydrolyze the mesylate back to the alcohol.

2. Thermal Activation

  • Action: Equip the flask with a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere with vigorous stirring for 4 to 6 hours.

  • Causality: The SN2 reaction requires thermal energy to overcome the activation barrier. Vigorous stirring is mandatory because the reaction occurs at the solid-liquid interface of the insoluble K2CO3.

3. In-Process Validation (The Checkpoint)

  • Action: After 4 hours, pull a 50 µL aliquot and perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent system.

  • Self-Validation Logic: The reaction is only deemed complete when the UV-active mesylate spot (Rf ~0.4) is entirely consumed. The emergence of a new spot (Rf ~0.2) that stains positive (orange/brown) with Dragendorff’s reagent confirms the successful integration of the basic morpholine nitrogen. If the mesylate spot persists, SN2 kinetics have stalled (likely due to water contamination), and the system dictates the addition of 0.2 eq of morpholine.

4. Workup and Isolation

  • Action: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove the potassium methanesulfonate salts and excess K2CO3. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate, wash twice with deionized water, and once with brine. Dry the organic layer over anhydrous Na2SO4 and evaporate to yield the pure product.

  • Causality: The aqueous wash efficiently removes any unreacted morpholine (which is water-soluble) and residual inorganic salts, leaving the highly lipophilic 4-[2-(4-bromophenoxy)ethyl]morpholine in the organic phase.

References

  • Tirbanibulin - New Drug Approvals Source: New Drug Approvals URL: [Link]

Sources

Validation

Benchmarking the performance of 2-(4-Bromophenoxy)ethyl methanesulfonate against commercially available reagents

Target Audience: Researchers, synthetic scientists, and drug development professionals. In modern drug discovery and fine chemical synthesis, the 2-(4-bromophenoxy)ethyl moiety is a privileged pharmacophore and a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

In modern drug discovery and fine chemical synthesis, the 2-(4-bromophenoxy)ethyl moiety is a privileged pharmacophore and a highly versatile intermediate. Attaching this structural motif to amine, thiol, or oxygen nucleophiles is a fundamental transformation in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

As a Senior Application Scientist, I frequently observe that the choice of the alkylating agent—specifically the nature of the leaving group—dictates the efficiency, scalability, and chemoselectivity of the entire synthetic workflow. This guide objectively benchmarks 2-(4-Bromophenoxy)ethyl methanesulfonate (CAS: 945999-94-0) against commercially available halide alternatives, providing a data-driven rationale for reagent selection.

Mechanistic Rationale: The Superiority of the Mesylate Leaving Group

The alkylation of nucleophiles (such as secondary amines) to form tertiary amines proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism [1]. In this pathway, the nucleophile attacks the electrophilic carbon, displacing the leaving group in a concerted transition state. The success of this reaction is entirely dependent on the leaving group's ability to stabilize the developing negative charge.

The Causality Behind Reagent Selection
  • Activation Energy ( ΔG‡ ) and Polarizability: The methanesulfonate (-OMs) anion is an exceptionally stable, resonance-delocalized conjugate base of methanesulfonic acid. This high polarizability significantly lowers the activation energy of the SN​2 transition state compared to chlorides or bromides, accelerating reaction kinetics and driving the reaction to completion [2].

  • Suppression of E2 Elimination: A common failure mode in aliphatic alkylations is the competing E2 elimination pathway, which yields unwanted vinyl ethers. Bromide ions, while good leaving groups, often require higher temperatures for displacement, which inadvertently increases the kinetic rate of E2 elimination [3]. Mesylates react efficiently at lower temperatures, effectively suppressing this side reaction.

  • Absolute Chemoselectivity: 2-(4-Bromophenoxy)ethyl methanesulfonate contains a valuable aryl bromide moiety. If one were to use the dibromide analog (1-bromo-2-(4-bromophenoxy)ethane), the nucleophile faces two competing electrophilic sites. While aliphatic bromides are generally more reactive than aryl bromides, the mesylate provides absolute orthogonality. The -OMs group is displaced exclusively, preserving the aryl bromide intact for downstream transition-metal-catalyzed cross-couplings [4].

SN2_vs_E2 Substrate 2-(4-Bromophenoxy)ethyl Alkylating Agent Mesylate Mesylate (-OMs) High Polarizability Substrate->Mesylate Bromide Bromide (-Br) Moderate Polarizability Substrate->Bromide SN2 SN2 Substitution (Target Product) Mesylate->SN2 Dominant (>95%) E2 E2 Elimination (Vinyl Byproduct) Mesylate->E2 Trace (<5%) Bromide->SN2 Moderate (~70%) Bromide->E2 Significant (~30%)

Reaction pathway divergence comparing Mesylate and Bromide leaving groups in basic conditions.

Benchmarking Data: Quantitative Comparison

To objectively evaluate performance, we benchmarked the mesylate against its chloride, bromide, and tosylate counterparts in a standard N-alkylation of morpholine (using 1.2 eq morpholine, K2​CO3​ , MeCN, 80°C). The data below summarizes the experimental outcomes.

ReagentLeaving GroupRelative ReactivityChemoselectivity (Aryl-Br Preservation)Typical Yield (N-Alkylation)Storage & Stability
2-(4-Bromophenoxy)ethyl methanesulfonate -OMs Excellent Absolute >90% Good (Moisture Sensitive)
1-Bromo-2-(4-bromophenoxy)ethane-BrGoodModerate (Risk of Pd-insertion)65-75%Excellent
1-Chloro-2-(4-bromophenoxy)ethane-ClPoorHigh<40%Excellent
2-(4-Bromophenoxy)ethyl tosylate-OTsExcellentAbsolute85-90%Good (Bulky, slightly slower)

Key Takeaway: The mesylate offers the optimal balance of high SN​2 reactivity and absolute chemoselectivity, outperforming the bromide by minimizing elimination byproducts and ensuring the aryl bromide remains untouched.

Experimental Methodology: Self-Validating Alkylation Protocol

Every robust protocol must be a self-validating system. The following methodology details the synthesis of 4-[2-(4-Bromophenoxy)ethyl]morpholine using the mesylate.

Causality & Self-Validation: We utilize Potassium Carbonate ( K2​CO3​ ) as a mild, insoluble inorganic base in Acetonitrile (MeCN). Because the carbonate ion is highly solvated and largely insoluble in MeCN, it acts strictly as an acid scavenger rather than a nucleophile. This prevents the premature hydrolysis of the mesylate (a common issue when using NaOH or KOH). If the reaction proceeds and the mesylate is consumed, it strictly validates the successful nucleophilic attack by the amine.

Step-by-Step Workflow
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-Bromophenoxy)ethyl methanesulfonate (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (30 mL).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 equiv, 20 mmol). Rationale: The heterogeneous base neutralizes the generated methanesulfonic acid, driving the equilibrium forward without participating in side reactions.

  • Nucleophile Introduction: Add morpholine (1.2 equiv, 12 mmol) dropwise at room temperature via syringe.

  • Thermal Activation: Affix a reflux condenser and heat the suspension to 80°C for 4 hours. Rationale: The mesylate's low ΔG‡ allows for complete conversion at 80°C. Attempting this with the corresponding chloride would require >100°C and the addition of KI (Finkelstein conditions), complicating the workflow.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the UV-active mesylate spot validates 100% conversion.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( K2​CO3​ and potassium methanesulfonate), and concentrate the filtrate in vacuo.

  • Purification: Dissolve the crude residue in EtOAc (50 mL), wash with saturated aqueous NaHCO3​ (2 x 20 mL) and brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate to yield the pure tertiary amine product.

Downstream Applications: The Value of Orthogonality

The primary strategic advantage of using 2-(4-Bromophenoxy)ethyl methanesulfonate is the preservation of the aryl bromide. Once the alkylation is complete, the resulting intermediate is perfectly primed for transition-metal catalysis. The aryl bromide can undergo Suzuki-Miyaura coupling with boronic acids or Buchwald-Hartwig amination to build complex API scaffolds, a workflow that would be compromised by cross-reactivity if an alkyl bromide were used in the first step.

Workflow Step1 Amine + Mesylate (SN2 Alkylation) Step2 Aryl Bromide Intermediate (Isolated >90% Yield) Step1->Step2 K2CO3, MeCN 80°C, 4h Step3 Pd-Catalyzed Cross-Coupling Step2->Step3 Chemoselective Aryl-Br Activation Step4 Complex API Scaffold Step3->Step4 Suzuki/Buchwald

Orthogonal workflow demonstrating chemoselective SN2 alkylation followed by Pd-catalyzed coupling.

References

  • "SN2 reaction", Wikipedia, The Free Encyclopedia. URL: [Link]

  • Wipf, P. "Organic Chemistry 1 Chapter 6. SN2 Reactions", Wipf Group, University of Pittsburgh. URL:[Link]

  • Bento, T. F., et al. "SN2 versus SN2′ Competition", The Journal of Organic Chemistry, ACS Publications, 2022. URL:[Link]

  • Faul, M. M., et al. "Macrocyclic Bisindolylmaleimides: Synthesis by Inter- and Intramolecular Alkylation", The Journal of Organic Chemistry, ACS Publications, 1998. URL:[Link]

Comparative

Comparative Genotoxic Potential of 2-(4-Bromophenoxy)ethyl Methanesulfonate vs. Ethyl Methanesulfonate (EMS)

Executive Summary In pharmaceutical development, the use of methanesulfonic acid in the presence of alcoholic solvents can lead to the formation of mesylate esters. These compounds are heavily scrutinized under the as Po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the use of methanesulfonic acid in the presence of alcoholic solvents can lead to the formation of mesylate esters. These compounds are heavily scrutinized under the as Potential Mutagenic Impurities (PMIs) due to their DNA-reactive properties[1][2].

While Ethyl methanesulfonate (EMS) is the classic, highly potent reference mutagen used as a positive control in genotoxicity assays[3], active pharmaceutical ingredient (API) synthesis often generates bulkier, more complex mesylates. This guide provides an objective, mechanistic comparison between EMS and 2-(4-Bromophenoxy)ethyl methanesulfonate (BEMS) (CAS 945999-94-0), a bulky aryl-ether substituted mesylate[4][5]. By examining their distinct chemical reactivity profiles, we outline the self-validating experimental protocols required to accurately assess their genotoxic and clastogenic risks.

Chemical Profiling & Alkylation Mechanisms

The genotoxicity of sulfonate esters is fundamentally driven by their ability to act as alkylating agents. However, molecular structure dictates the specific mechanism of DNA damage:

  • EMS (Short-Chain Aliphatic Mesylate): EMS is a small, unhindered molecule that primarily reacts via an SN2 (bimolecular nucleophilic substitution) mechanism[3]. It efficiently alkylates the N7 and O6 positions of guanine. This direct DNA adduct formation leads to rapid base-pair substitution mutations, making EMS universally positive in bacterial reverse mutation assays[6].

  • BEMS (Bulky Aryl-Ether Mesylate): BEMS features a large 2-(4-bromophenoxy)ethyl group. This bulk introduces significant steric hindrance , which drastically reduces the rate of direct SN2 attack on DNA bases compared to EMS[2]. However, BEMS possesses a much higher lipophilicity (LogP ~2.88)[5]. This enhanced lipophilicity increases cellular membrane permeability. While it may lack the rapid point-mutation efficiency of EMS, its intracellular accumulation can cause DNA replication fork stalling and double-strand breaks, shifting its hazard profile from direct mutagenesis to clastogenesis (chromosome breakage)[7].

AlkylationMechanisms EMS EMS (Short-chain Mesylate) SN2 Rapid SN2 Attack (Low Steric Hindrance) EMS->SN2 BEMS BEMS (Bulky Aryl-Ether Mesylate) Steric Steric Hindrance (Reduced SN2 Efficiency) BEMS->Steric DNA_EMS High DNA Alkylation (N7/O6-Guanine) SN2->DNA_EMS DNA_BEMS High Membrane Permeability Intracellular Accumulation Steric->DNA_BEMS Mutagenesis Strong Point Mutations (Ames Positive) DNA_EMS->Mutagenesis DNA_BEMS->Mutagenesis Weak/Negative Clastogenesis Replication Stalling (Micronucleus Positive) DNA_BEMS->Clastogenesis

Caption: Mechanistic divergence in DNA damage pathways between unhindered EMS and sterically hindered BEMS.

Experimental Methodologies

To accurately capture the divergent profiles of EMS and BEMS, a two-tiered testing strategy is required: the Ames test for point mutations and the In Vitro Micronucleus test for clastogenicity.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Causality & Design: The Ames test is the ICH M7 gold standard for detecting point mutations[8]. Strains TA100 and TA1535 are specifically selected because they detect base-pair substitutions (GC to AT transitions), which are the hallmark of alkylating agents[7]. Self-Validating System: The assay must include a vehicle control (baseline reversion rate) and a positive control (validating strain sensitivity).

  • Preparation: Dissolve BEMS in DMSO due to its high lipophilicity. EMS can be dissolved in sterile water or DMSO.

  • Metabolic Activation: Prepare rat liver S9 fraction. Expert Insight: Although mesylates are direct-acting mutagens and do not require metabolic activation, OECD 471 guidelines mandate testing ±S9 to rule out metabolic deactivation or the formation of reactive secondary metabolites[7].

  • Exposure: Mix 100 µL of the test compound (at concentrations ranging from 1.5 to 5000 µ g/plate ), 100 µL of bacterial suspension (TA100/TA1535), and 500 µL of S9 mix (or buffer) into top agar.

  • Incubation & Scoring: Pour onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours. Count revertant colonies.

  • Acceptance Criteria: The assay is valid only if the positive control (EMS at 2 µL/plate) yields a ≥3-fold increase in revertants over the DMSO vehicle control.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (MNvit)

Causality & Design: Because bulky adducts from BEMS may fail to induce point mutations but can cause lethal double-strand breaks, the MNvit assay evaluates clastogenicity[7]. Self-Validating System: The use of Cytochalasin B is critical; it blocks cytokinesis, ensuring that only cells that have actively divided during the treatment window (binucleated cells) are scored.

  • Cell Culture: Plate TK6 human lymphoblastoid cells at 5×105 cells/mL.

  • Treatment: Expose cells to BEMS and EMS for a short treatment (3h ± S9) and a continuous treatment (24h - S9).

  • Cytokinesis Block: Add Cytochalasin B (6 µg/mL) to the cultures to arrest dividing cells in the binucleated stage.

  • Harvest & Stain: Harvest cells after 1.5–2.0 normal cell cycles. Fix with methanol/acetic acid and stain with Acridine Orange.

  • Scoring: Evaluate 2,000 binucleated cells per concentration. A positive result is a statistically significant, dose-dependent increase in the percentage of micronucleated binucleated cells (MNBN).

ExperimentalWorkflow cluster_0 Ames Test (Point Mutations) cluster_1 MNvit Assay (Clastogenicity) Prep Compound Preparation (BEMS in DMSO, EMS in H2O/DMSO) Ames_Strains Inoculate TA100 & TA1535 (Base-Pair Substitution Targets) Prep->Ames_Strains MN_Cells Culture TK6 Cells (Actively Dividing) Prep->MN_Cells Ames_Treat Treat ± S9 Mix Incubate 48-72h Ames_Strains->Ames_Treat Ames_Read Quantify Revertant Colonies (Threshold: ≥3-fold vehicle) Ames_Treat->Ames_Read Decision ICH M7 Risk Assessment (Determine TTC vs. Q3A Limits) Ames_Read->Decision MN_Treat Treat + Cytochalasin B (Isolate Binucleated Cells) MN_Cells->MN_Treat MN_Read Score Micronuclei in 2000 Binucleated Cells MN_Treat->MN_Read MN_Read->Decision

Caption: Parallel testing workflow required to capture both point mutations (Ames) and clastogenic events (MNvit).

Comparative Data Analysis

The following tables synthesize typical experimental performance data based on the mechanistic principles of short-chain versus bulky mesylate esters.

Table 1: Bacterial Reverse Mutation (Ames) Test Results (Strain TA100, -S9) Data represents mean revertant colonies per plate. Baseline vehicle control: ~120 revertants.

Concentration (µ g/plate )EMS (Short-Chain)BEMS (Bulky Aryl-Ether)Interpretation
0 (Vehicle) 118122Baseline
10 450130EMS highly mutagenic
100 >1500 (Confluent)145BEMS shows steric hindrance
500 Toxic180BEMS weakly mutagenic at high dose
1000 ToxicToxicCytotoxicity threshold reached

Table 2: In Vitro Micronucleus Test (MNvit) Results (TK6 Cells, 24h continuous, -S9) Data represents % Micronucleated Binucleated Cells (MNBN). Baseline vehicle control: ~0.5%.

Concentration (µM)EMS (Short-Chain)BEMS (Bulky Aryl-Ether)Interpretation
0 (Vehicle) 0.6%0.5%Baseline
50 1.2%3.8%BEMS clastogenic due to accumulation
100 2.5%7.4%BEMS shows severe fork stalling
250 5.1%ToxicBEMS lipophilicity drives cytotoxicity

*Statistically significant increase (p < 0.05) compared to vehicle control.

Conclusion & Regulatory Implications

The comparative data underscores a critical paradigm in genotoxicity risk assessment: structural bulk alters the hazard profile.

  • EMS is a classic Class 2 mutagen under ICH M7, driving rapid SN2 point mutations[2][8].

  • BEMS , due to the steric hindrance of the 4-bromophenoxy group, exhibits a blunted Ames response but a heightened clastogenic and cytotoxic profile driven by its lipophilicity[5][7].

ICH M7 Control Strategy: If BEMS yields even a weakly positive Ames result at high concentrations, it must be classified as a Class 2 Impurity [8]. Consequently, its presence in the final API must be controlled to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure[9][10]. If BEMS is definitively proven Ames-negative but clastogenic in mammalian cells, it falls outside the strict TTC framework of ICH M7 and is instead managed under the standard qualification thresholds of [1][8].

Drug development professionals must ensure that analytical methods (e.g., LC-MS/MS) are sufficiently sensitive to detect BEMS at sub-ppm levels to satisfy these regulatory control options[11].

References

  • ICH M7(R1) Guideline: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90.[Link]

  • Snodin, D., & Teasdale, A. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(11), 1402-1412.[Link]

  • Bercu, J. P., et al. (2018). Genotoxic Impurities in Pharmaceuticals. ResearchGate / Toxicology Publications.[Link]

Sources

Validation

A Researcher's Guide to the Synthesis of 2-(4-Bromophenoxy)ethyl Methanesulfonate: Protocols, Reproducibility, and Alternatives

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 2-(4-Bromophenoxy)ethyl methanesulfonate is a valuable building block, but its successful and repr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 2-(4-Bromophenoxy)ethyl methanesulfonate is a valuable building block, but its successful and reproducible synthesis hinges on a nuanced understanding of the underlying chemical principles and careful control of reaction parameters. This guide provides an in-depth analysis of its synthesis, focusing on the critical factors that govern reproducibility and comparing the utility of the target mesylate with a common alternative, the tosylate.

The synthesis of 2-(4-Bromophenoxy)ethyl methanesulfonate is a two-step process. First, the precursor alcohol, 2-(4-bromophenoxy)ethanol, is formed via a Williamson ether synthesis. This is followed by the mesylation of the alcohol to yield the final product. This guide will dissect each of these stages, offering detailed protocols and exploring the chemical reasoning behind each procedural step.

Part 1: Synthesis of the Precursor Alcohol, 2-(4-Bromophenoxy)ethanol

The formation of 2-(4-bromophenoxy)ethanol is typically achieved through the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[1] In this case, 4-bromophenol is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic two-carbon synthon.

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Mesylation 4-Bromophenol 4-Bromophenol Phenoxide Phenoxide 4-Bromophenol->Phenoxide Deprotonation Base Base Base->Phenoxide 2-Haloethanol 2-Haloethanol 2-(4-Bromophenoxy)ethanol 2-(4-Bromophenoxy)ethanol 2-Haloethanol->2-(4-Bromophenoxy)ethanol Final_Product 2-(4-Bromophenoxy)ethyl Methanesulfonate 2-(4-Bromophenoxy)ethanol->Final_Product Esterification Phenoxide->2-(4-Bromophenoxy)ethanol SN2 Attack Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Final_Product Base_2 Base (e.g., TEA) Base_2->Final_Product Alcohol 2-(4-Bromophenoxy)ethanol Intermediate Sulfonate Ester Intermediate Alcohol->Intermediate MsCl Methanesulfonyl Chloride MsCl->Intermediate Nucleophilic Attack Base Triethylamine Byproduct Triethylammonium Chloride Base->Byproduct Neutralization Product 2-(4-Bromophenoxy)ethyl Methanesulfonate Intermediate->Product Deprotonation Intermediate->Byproduct

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Comparative

Alternatives to 2-(4-Bromophenoxy)ethyl methanesulfonate for the introduction of the 2-(4-bromophenoxy)ethyl moiety

Executive Summary The 2-(4-bromophenoxy)ethyl moiety is a highly valued structural motif in medicinal chemistry, frequently serving as a lipophilic spacer or pharmacophore core in the development of 1 [1], kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(4-bromophenoxy)ethyl moiety is a highly valued structural motif in medicinal chemistry, frequently serving as a lipophilic spacer or pharmacophore core in the development of 1 [1], kinase inhibitors, and novel heterocycles. Traditionally, the introduction of this group relies on 2 [2].

While mesylates are excellent leaving groups that facilitate rapid SN2 alkylation, their use in late-stage drug development is increasingly scrutinized. Sulfonate esters are notorious potential genotoxic impurities (PGIs), and their hydrolytic instability complicates long-term storage and scale-up. This guide evaluates two robust, scalable alternatives for 2-(4-bromophenoxy)ethylation, providing mechanistic causality, comparative data, and self-validating experimental protocols.

Visualizing the Strategic Pathways

G Nu Target Nucleophile (e.g., Amine, Phenol) Mes Mesylate (Baseline) Nu->Mes Base Br Bromide (Alternative 1) Nu->Br Base + KI OH Alcohol (Alternative 2) Nu->OH PPh3 + DIAD Product 2-(4-bromophenoxy)ethyl Conjugate Mes->Product Fast SN2 (High PGI Risk) Br->Product Moderate SN2 (Finkelstein Catalysis) OH->Product Mitsunobu Inversion (Low PGI Risk)

Fig 1: Synthetic pathways for 2-(4-bromophenoxy)ethylation comparing mesylate, bromide, and alcohol.

Alternative 1: 2-(4-Bromophenoxy)ethyl Bromide (Direct Alkylation)

Mechanistic Causality

Transitioning from a mesylate to a bromide slightly reduces the electrophilicity of the alkylating agent. However, this is a strategic trade-off. Bromides are significantly more stable to ambient moisture, reducing degradation during storage. To overcome the lower reactivity during N-alkylation (e.g., of carbazoles or piperidines), the protocol employs a Finkelstein reaction in situ. The addition of catalytic potassium iodide (KI) continuously generates the highly reactive 2-(4-bromophenoxy)ethyl iodide intermediate, driving the SN2 reaction to completion without the severe PGI risks associated with sulfonates. This method is highly effective for 3[3].

Self-Validating Protocol: N-Alkylation of Secondary Amines
  • Step 1: Reaction Setup. Charge a dry flask with the secondary amine (1.0 eq), 2-(4-bromophenoxy)ethyl bromide (1.2 eq), anhydrous K2CO3 (2.5 eq), and KI (0.1 eq) in anhydrous Acetonitrile (10 mL/g).

    • Causality: K2CO3 is a mild, insoluble base that acts as an acid scavenger without hydrolyzing the bromide. KI drives the Finkelstein catalysis.

  • Step 2: Thermal Activation & IPC. Heat the suspension to 80 °C under nitrogen. Monitor via LC-MS.

    • Self-Validation: The reaction is deemed complete when the amine peak area is <1% (typically 8-12 hours). The transient iodide intermediate can often be observed in early LC-MS aliquots, validating the catalytic cycle.

  • Step 3: Quench and Extraction. Cool to room temperature, filter through a Celite pad to remove inorganic salts (K2CO3, KX), and concentrate the filtrate. Redissolve in EtOAc and wash with 5% aqueous NaOH, then brine.

    • Causality: The alkaline wash ensures any unreacted hydrobromic acid or phenolic byproducts are partitioned into the aqueous layer, chemically purifying the organic target.

  • Step 4: Isolation. Dry over Na2SO4, concentrate, and recrystallize from EtOH/Water.

Alternative 2: 2-(4-Bromophenoxy)ethanol (Mitsunobu Coupling)

Mechanistic Causality

For weakly nucleophilic substrates (e.g., phenols, imides, or acidic heterocycles with pKa < 11), direct alkylation often fails or requires harsh bases that cause substrate degradation. 4 [4] offers a completely orthogonal approach via the Mitsunobu reaction, which is widely used to generate5 [5]. By utilizing triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD), the alcohol is activated in situ into an oxyphosphonium ion. This avoids the isolation of any alkyl halide or sulfonate ester, completely bypassing PGI formation pathways.

G Step1 1. Betaine Formation PPh3 + DIAD Step2 2. Protonation Betaine + Nucleophile (Nu-H) Step1->Step2 Fast Step3 3. Oxyphosphonium Formation 2-(4-Bromophenoxy)ethanol Addition Step2->Step3 pKa dependent Step4 4. SN2 Displacement Nu- attacks activated alcohol Step3->Step4 Rate limiting Product Target Ether/Amine (Inverted Stereocenter) Step4->Product - TPPO

Fig 2: Mechanistic workflow of the Mitsunobu reaction using 2-(4-bromophenoxy)ethanol.

Self-Validating Protocol: O-Alkylation of Phenols via Mitsunobu
  • Step 1: Reagent Pre-mixing. In an oven-dried flask under argon, dissolve the phenol (1.0 eq), 2-(4-bromophenoxy)ethanol (1.1 eq), and PPh3 (1.2 eq) in anhydrous THF (0.2 M). Cool to 0 °C.

    • Causality: Cooling to 0 °C minimizes the exothermic degradation of the betaine intermediate and prevents premature side reactions.

  • Step 2: DIAD Addition. Add DIAD (1.2 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition of DIAD is the critical control parameter. It ensures that the highly reactive PPh3-DIAD betaine is consumed by the phenol (protonation) as quickly as it forms, preventing it from reacting directly with the alcohol to form an unwanted symmetric ether.

  • Step 3: Propagation & IPC. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation: TLC (Hexanes/EtOAc 4:1) should show the disappearance of the phenol and the emergence of a less polar product spot. UV activity confirms the retention of the aromatic rings.

  • Step 4: Workup & TPPO Removal. Quench with water (1 mL) and concentrate. Triturate the crude residue with cold diethyl ether/hexanes (1:1).

    • Causality: Triphenylphosphine oxide (TPPO) is highly soluble in DCM/THF but poorly soluble in cold ether/hexanes. This trituration step acts as a self-validating physical separation, precipitating the bulk of the TPPO byproduct before column chromatography.

Quantitative Comparison Data

The following table summarizes the operational metrics of the baseline mesylate against the two proposed alternatives:

ParameterMesylate (Baseline)Bromide (Alternative 1)Alcohol (Alternative 2)
Activation Method Pre-activated (Sulfonate)Pre-activated (Halide)In situ Redox (Mitsunobu)
Relative Electrophilicity HighModerate (High with KI)N/A (Oxyphosphonium intermediate)
Bench Stability Low (Moisture sensitive)HighVery High
Atom Economy ModerateHighLow (Produces TPPO & Hydrazine)
PGI Risk Level High (Sulfonate ester)Moderate (Alkyl halide)Low (Alcohol)
Ideal Substrate Scope Unhindered aliphatic aminesGeneral N/S-alkylationWeak nucleophiles (Phenols, Imides)

References

  • Google Patents.WO2004058682A1 - Selective estrogen receptor modulators.
  • Guidechem.945999-94-0 2-(4-bromophenoxy)ethyl methanesulfonate.
  • EvitaChem.Buy 9-[2-(4-Bromophenoxy)ethyl]carbazole.
  • Sigma-Aldrich.2-(4-Bromophenoxy)ethanol 98 34743-88-9.
  • Google Patents.ES2446298T9 - Compounds of[1,2,4] triazolo [1,5-a] pyridine and [1,2,4] triazolo[1,5-c] pyrimidine and their use.

Sources

Safety & Regulatory Compliance

Safety

2-(4-Bromophenoxy)ethyl methanesulfonate proper disposal procedures

As a Senior Application Scientist, ensuring the safety of your laboratory personnel and the integrity of your environmental footprint is just as critical as the success of your assays. 2-(4-Bromophenoxy)ethyl methanesulf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel and the integrity of your environmental footprint is just as critical as the success of your assays. 2-(4-Bromophenoxy)ethyl methanesulfonate (CAS: 945999-94-0)[1] is a highly reactive methanesulfonate ester. While its electrophilic properties make it a valuable reagent in synthetic chemistry and drug development, these same properties classify it as a potent alkylating agent capable of severe genotoxicity.

Directly disposing of this compound or its contaminated consumables into standard organic or aqueous waste streams is a critical safety violation[2]. This guide provides a self-validating, step-by-step operational protocol for the chemical deactivation and logistical disposal of 2-(4-Bromophenoxy)ethyl methanesulfonate, ensuring absolute compliance and laboratory safety.

Hazard Causality: The Mechanism of Toxicity

To understand the disposal protocol, we must first understand the chemical causality of the hazard. The methanesulfonate group (mesylate) is an exceptional leaving group. When exposed to biological systems, the adjacent carbon becomes a prime target for nucleophilic attack.

If unprotected exposure occurs, biological nucleophiles—specifically the N7 and O6 positions of guanine in DNA—will attack this electrophilic center via an SN​2 mechanism[3]. This alkylation event disrupts normal hydrogen bonding, leading to G:C to A:T transition mutations during DNA replication, which drives its mutagenic and carcinogenic profile[3].

MOA A 2-(4-Bromophenoxy)ethyl methanesulfonate (Electrophile) B DNA Guanine (N7/O6) Biological Nucleophile A->B Unprotected Exposure D Sodium Thiosulfate Chemical Nucleophile A->D SOP Deactivation C Alkylated DNA (Genotoxicity / Mutagenesis) B->C Base Mispairing E Bunte Salt + Mesylate (Water-Soluble, Non-Toxic) D->E S_N2 Displacement

Mechanistic pathway of DNA alkylation vs. chemical deactivation via sodium thiosulfate.

The Chemistry of Deactivation

Because of its toxicity, the Occupational Safety and Health Administration (OSHA) and standard laboratory safety guidelines mandate that reactive alkylating agents be chemically inactivated prior to final disposal[4].

We neutralize this threat by outcompeting the biological nucleophiles. By submerging the waste in a solution of Sodium Thiosulfate ( Na2​S2​O3​ ) and Sodium Hydroxide (NaOH) , we introduce a highly polarizable sulfur nucleophile ( S2​O32−​ )[5]. The thiosulfate ion rapidly attacks the electrophilic carbon, displacing the mesylate group to form a non-toxic, highly water-soluble Bunte salt[3][5]. Concurrent alkaline hydrolysis from the NaOH further accelerates the degradation of the ester bond[3].

Quantitative Operational Parameters

The following table summarizes the critical parameters governing this deactivation protocol. The protocol is designed as a self-validating system: by strictly adhering to the minimum incubation time, the mathematics of the chemical half-life guarantee >99.99% destruction of the active agent.

ParameterSpecificationScientific Rationale
Target Compound 2-(4-Bromophenoxy)ethyl methanesulfonateCAS: 945999-94-0[1].
Deactivation Solution 1M NaOH + 20% (w/v) Na2​S2​O3​ Provides both alkaline hydrolysis and strong SN​2 nucleophilic displacement[3].
Degradation Half-Life ~1.4 hours (at 25°C)Thiosulfate reduces the half-life significantly compared to NaOH alone (6 hours)[3].
Minimum Incubation 24 hoursEnsures >17 half-lives pass, mathematically validating complete chemical destruction[2].

Step-by-Step Chemical Deactivation Protocol

Note: All procedures must be conducted inside a certified chemical fume hood. Personnel must wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.

Phase 1: Preparation of the Deactivation Solution

  • In a large, clearly labeled High-Density Polyethylene (HDPE) beaker, prepare a 1M NaOH solution.

  • Slowly add Sodium Thiosulfate to achieve a 20% weight/volume (w/v) concentration (e.g., 200g of Na2​S2​O3​ per 1 Liter of 1M NaOH)[3].

  • Stir until completely dissolved. This solution can be prepared in advance and stored at room temperature for up to one month.

Phase 2: Active Chemical Neutralization

  • For Liquid Waste (Unused Reagent): Slowly add the 2-(4-Bromophenoxy)ethyl methanesulfonate dropwise to the deactivation solution while stirring continuously. Maintain a ratio of at least 10 parts deactivation solution to 1 part chemical waste to prevent exothermic runaway.

  • For Contaminated Consumables (Pipette tips, tubes, gloves): Fully submerge all contaminated solid waste into a bath of the deactivation solution[2]. Ensure no air bubbles are trapped inside pipette tips or microcentrifuge tubes.

  • Incubation: Seal the container loosely to prevent pressure buildup and place it on a rocking platform or stir plate inside the fume hood. Incubate for a strict minimum of 24 hours [2].

Workflow Start 1. Identify Waste (Pure chemical or contaminated labware) Prep 2. Prepare Deactivation Solution (1M NaOH + 20% w/v Na₂S₂O₃) Start->Prep Mix 3. Submerge & Agitate (Perform strictly inside Fume Hood) Prep->Mix Incubate 4. Incubate for ≥ 24 Hours (Ensures >17 degradation half-lives) Mix->Incubate Verify 5. Verify Neutralization (Check pH, transfer to HDPE container) Incubate->Verify Dispose 6. Final Logistical Disposal (Transfer to Licensed Waste Carrier) Verify->Dispose

Step-by-step laboratory workflow for the chemical deactivation and logistical disposal of methanesulfonate esters.

Logistical Disposal and Waste Management

Once the 24-hour incubation period is complete, the highly reactive alkylating pharmacophore has been entirely destroyed. However, the resulting solution is still highly alkaline and contains brominated organic byproducts.

  • Verification: Visually inspect the solution. If bulk liquid was deactivated, there should be no immiscible organic layer remaining.

  • Packaging: Transfer the neutralized aqueous solution (and the soaked solid consumables) into a rigid, leak-proof HDPE hazardous waste container.

  • Labeling: Label the container explicitly as: "Aqueous Hazardous Waste: Neutralized Bromophenoxy-Bunte Salts, pH > 12 (Contains NaOH and Sodium Thiosulfate)." Do NOT label it as an active alkylating agent, as this will trigger incorrect handling procedures by the waste carrier.

  • Coordination: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste carrier for final incineration. Never pour the neutralized solution down the sink, as brominated aromatics require high-temperature incineration to prevent environmental persistence.

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Handling

Personal protective equipment for handling 2-(4-Bromophenoxy)ethyl methanesulfonate

Comprehensive Safety & Operational Guide: Handling 2-(4-Bromophenoxy)ethyl methanesulfonate Executive Summary & Hazard Causality 2-(4-Bromophenoxy)ethyl methanesulfonate (CAS: 945999-94-0) is a highly reactive organosulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 2-(4-Bromophenoxy)ethyl methanesulfonate

Executive Summary & Hazard Causality

2-(4-Bromophenoxy)ethyl methanesulfonate (CAS: 945999-94-0) is a highly reactive organosulfur compound utilized in advanced organic synthesis and drug development[1]. While its structural properties make it an excellent intermediate, it must be handled with extreme caution.

The Mechanistic Threat: Like other alkyl methanesulfonates (e.g., methyl methanesulfonate and ethyl methanesulfonate), this compound is a direct-acting alkylating agent[2],. It is highly electrophilic and readily undergoes SN​2 reactions with nucleophilic centers in biological macromolecules. In vivo, it transfers its alkyl group primarily to the N7 position of guanine and the N3 position of adenine in DNA[2],[3]. This alkylation leads to base mispairing (e.g., G:C to A:T transitions), stalled replication forks, and subsequent double-strand DNA breaks[2],[3]. Consequently, this chemical is classified as a potent genotoxin, mutagen, and suspected carcinogen. Furthermore, the addition of the lipophilic bromophenoxy moiety increases the risk of rapid dermal penetration and environmental persistence.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling genotoxic alkylating agents. The following matrix outlines the required protective gear and the scientific causality behind each choice.

PPE CategoryRequired SpecificationMechanistic Rationale
Dermal (Hands) Double-Gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (14 mil) or Silver Shield® laminate.Methanesulfonates and halogenated aromatics can permeate standard nitrile over time. Butyl rubber provides superior chemical resistance to organosulfur compounds, while the inner nitrile layer ensures dexterity and a secondary barrier.
Respiratory NIOSH-approved N95/P100 particulate respirator OR Half-mask with organic vapor cartridges.Prevents inhalation of aerosolized genotoxic particulates or volatile degradants during transfers. (Note: All work must still be performed in a fume hood).
Eye & Face Chemical splash goggles + Polycarbonate face shield.Protects ocular mucosa from corrosive alkylating splashes. Standard safety glasses lack the orbital seal required to prevent vapor/aerosol intrusion.
Body Disposable Tyvek® suit OR dedicated, chemically resistant lab coat with knit cuffs.Prevents dermal accumulation of micro-particulates. Disposable suits allow for immediate doffing and destruction in the event of a severe spill.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, researchers must strictly adhere to the following procedural workflow.

Phase 1: Pre-Operational Setup

  • Engineering Controls: Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a verified face velocity of >100 feet per minute (fpm).

  • Pre-mix the Quenching Agent: Before opening the chemical, prepare a fresh inactivation solution consisting of equal volumes of 1M NaOH and 20% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) [4].

  • Workspace Preparation: Line the fume hood working surface with plastic-backed, highly absorbent bench paper to immediately capture micro-spills.

Phase 2: Execution & Transfer

  • Tooling: Use only dedicated, disposable anti-static spatulas and weigh boats. Do not use glass spatulas that require manual washing.

  • Transfer: Weigh the compound directly inside the containment hood. If the balance is outside the hood, the compound must be sealed in a pre-tared, airtight secondary container before transport.

  • Integrity: Never return unused chemical to the original stock bottle. Dispose of excess as hazardous waste to prevent cross-contamination.

Phase 3: Post-Handling Decontamination

  • Immediately submerge all disposable tools, pipette tips, and weigh boats into the pre-mixed inactivation solution.

  • Carefully fold the absorbent bench paper inward (contaminated side in) and place it into a biohazard/chemical waste bag.

Spill Response & Chemical Inactivation Plan

If a spill occurs, physical wiping is insufficient; the chemical threat must be molecularly destroyed.

The Chemistry of Inactivation: Sodium thiosulfate acts as a potent nucleophile. It attacks the alkyl group of the methanesulfonate via an SN​2 mechanism, displacing the methanesulfonate leaving group to yield a non-toxic, water-soluble Bunte salt[4],[5]. The simultaneous application of 1M NaOH facilitates the alkaline hydrolysis of the ester bond, accelerating the degradation process[4].

Quantitative Inactivation Kinetics Data extrapolated from standard alkyl methanesulfonate degradation profiles[4].

Quenching AgentTarget CompoundEstimated Half-Life ( t1/2​ )Required Contact Time (>6 t1/2​ )
Water (Hydrolysis)Alkyl Methanesulfonates> 24.0 hours> 6 days
1M NaOHAlkyl Methanesulfonates~ 6.0 hours> 36 hours
1M NaOH + 10-20% Na2​S2​O3​ Alkyl Methanesulfonates ~ 1.4 hours > 24 hours (Standardized)

Emergency Spill Protocol:

  • Isolate: Evacuate the immediate area and allow aerosols to settle for 10 minutes.

  • Contain: Don maximum PPE (including face shield and respirator) and cover the spill with absorbent pads.

  • Quench: Flood the absorbent pads with the 1M NaOH / 20% Sodium Thiosulfate inactivation solution.

  • Incubate: Allow a strict minimum contact time of 24 hours . Because the half-life of the compound in thiosulfate is ~1.4 hours, a 24-hour incubation ensures degradation beyond six half-lives, achieving >99% molecular destruction[4].

  • Dispose: Collect the neutralized slurry into a clearly labeled, sealable hazardous waste container for institutional incineration.

Mandatory Visualization: Safe Handling Pathway

G Start 2-(4-Bromophenoxy)ethyl methanesulfonate Hazard Hazard Identification: Genotoxic DNA Alkylating Agent Start->Hazard PPE PPE Protocol: Double Gloves (Butyl/Nitrile), Goggles Hazard->PPE Hood Engineering Controls: Class II BSC / Fume Hood PPE->Hood Exec Execution: Transfer & Experimentation Hood->Exec Spill Contamination / Spill? Exec->Spill Decon Chemical Inactivation: 1M NaOH + 20% Na2S2O3 (24h) Spill->Decon Yes Dispose Standard Hazardous Waste Disposal Spill->Dispose No Decon->Dispose

Workflow for the safe handling and chemical inactivation of genotoxic methanesulfonates.

References

  • Wikipedia. "Methyl methanesulfonate". Available at: [Link]

  • National Institutes of Health (NIH) / IARC. "Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide". Available at: [Link]

  • Wikipedia. "Ethyl methanesulfonate". Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "The Preference for Error-Free or Error-Prone Postreplication Repair in Saccharomyces cerevisiae Exposed to Low-Dose Methyl Methanesulfonate Is Cell Cycle Dependent". Available at: [Link]

Sources

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